molecular formula C26H19N3O4S B15581816 Ptp1B-IN-17

Ptp1B-IN-17

Numéro de catalogue: B15581816
Poids moléculaire: 469.5 g/mol
Clé InChI: XJVZYUUDCRDXQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ptp1B-IN-17 is a useful research compound. Its molecular formula is C26H19N3O4S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H19N3O4S

Poids moléculaire

469.5 g/mol

Nom IUPAC

4-[[2-[(6-naphthalen-1-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H19N3O4S/c30-24(27-18-10-8-17(9-11-18)25(31)32)15-34-26-28-21-13-12-19(14-22(21)29-26)33-23-7-3-5-16-4-1-2-6-20(16)23/h1-14H,15H2,(H,27,30)(H,28,29)(H,31,32)

Clé InChI

XJVZYUUDCRDXQO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ptp1B-IN-17: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-17. This document details its chemical structure, a step-by-step synthesis protocol, and its biological activity. It also includes detailed experimental methodologies and visual representations of its synthesis and the relevant signaling pathways to support researchers in the field of drug discovery and development.

Chemical Structure and Properties

This compound, systematically named 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one , is a potent and competitive inhibitor of PTP1B. Its chemical structure is characterized by a thiazolidin-4-one core, which is a common scaffold in the design of various enzyme inhibitors.

Chemical Structure:

synthesis_workflow cluster_start Starting Materials cluster_steps Reaction Steps 4-Nitroaniline 4-Nitroaniline step1 Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide 4-Nitroaniline->step1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->step1 Ammonium thiocyanate Ammonium thiocyanate step2 Step 2: Synthesis of 1-(4-nitrophenyl)-2-thioxoimidazolidin-4-one Ammonium thiocyanate->step2 Furan-2-carbaldehyde Furan-2-carbaldehyde step4 Step 4: Knoevenagel Condensation to yield This compound Furan-2-carbaldehyde->step4 step1->step2 step3 Step 3: Synthesis of 2-((Z)-2-chloro-N-(4-nitrophenyl)acetamido)thiazol-4(5H)-one step2->step3 step3->step4 This compound This compound step4->this compound Final Product ptp1b_assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer to Plate prep_buffer->add_buffer prep_enzyme Dilute PTP1B Enzyme add_enzyme Add PTP1B Enzyme prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Solutions (e.g., this compound) add_inhibitor Add Inhibitor or Vehicle (DMSO) prep_inhibitor->add_inhibitor prep_substrate Prepare pNPP Substrate add_substrate Initiate Reaction with pNPP prep_substrate->add_substrate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 insulin_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS Phosphorylated IRS (pY) IRS->pIRS PI3K PI3K pIRS->PI3K Activates pIRS->PTP1B Dephosphorylates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR PTP1B->IRS leptin_pathway Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates pJAK2 Phosphorylated JAK2 (pY) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates PTP1B PTP1B pJAK2->PTP1B Dephosphorylates pSTAT3 Phosphorylated STAT3 (pY) STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Dimerizes and translocates to nucleus Satiety Satiety Gene_Expression->Satiety PTP1B->JAK2

Target Validation of PTP1B in Metabolic Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for Protein Tyrosine Phosphatase 1B (PTP1B) in the context of metabolic diseases. Due to limited publicly available data on the specific inhibitor PTP1B-IN-17, this document will focus on the broader validation of PTP1B as a therapeutic target, utilizing data from well-characterized inhibitors as representative examples to illustrate the principles and methodologies involved.

Introduction: PTP1B as a Key Regulator in Metabolic Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in key metabolic signaling pathways.[1][2][3][4][5][6][7][8] Extensive research has established its role in the pathogenesis of type 2 diabetes and obesity.[2][4][5][9] PTP1B is known to dephosphorylate and thereby inactivate the insulin (B600854) receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][10][11] This dual inhibitory action on both insulin and leptin signaling pathways makes PTP1B a highly attractive target for therapeutic intervention in metabolic disorders.[1][3][8][9][12]

Overexpression and increased activity of PTP1B have been observed in insulin-resistant states in both humans and rodents.[5][13] Conversely, genetic deletion (knockout) of PTP1B in mice has been shown to confer increased insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose homeostasis.[2][4][9][13][14][15][16] These findings strongly support the hypothesis that inhibition of PTP1B could be a viable therapeutic strategy for the treatment of type 2 diabetes and obesity.[2][9][12][14]

Quantitative Data on PTP1B Inhibitors

The following tables summarize quantitative data for representative PTP1B inhibitors from published literature. This data is intended to provide a benchmark for the potency and efficacy expected from a PTP1B-targeted therapeutic.

Table 1: In Vitro Inhibitory Activity of Representative PTP1B Inhibitors

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
Trodusquemine (MSI-1436)Not Applicable (Allosteric)Not ApplicableAllosteric[17]
KQ-791Not SpecifiedNot SpecifiedNot Specified[17]
Caffeoylquinic acid derivate11.1Not SpecifiedNoncompetitive[18]
Mucusisoflavone2.5 ± 0.2Not SpecifiedNot Specified[18]
Derrone12.6 ± 1.6Not SpecifiedNot Specified[18]
Isoderrone22.7 ± 1.7Not SpecifiedNot Specified[18]
Alpinumisoflavone21.2 ± 3.8Not SpecifiedNot Specified[18]
Mimulone1.9Not SpecifiedMixed Type I[19]
Compound 17 (Thiazolidin-4-one derivative)Micromolar rangeNot SpecifiedNot Specified[20]
Vanadium Complex 40.1854 ± 0.0098Competitive (calculated)Competitive[21]
Vanadium Complex 50.1672 ± 0.0080Competitive (calculated)Competitive[21]
Sodium Orthovanadate (Standard Inhibitor)0.2041 ± 0.02515Not SpecifiedNot Specified[21]

Table 2: In Vivo Efficacy of a Representative PTP1B Inhibitor (PTP1B ASO) in Diabetic Mouse Models

Animal ModelTreatmentDurationKey FindingsReference
ob/ob micePTP1B ASO (25 mg/kg)6 weeksNormalized blood glucose, Reduced hyperinsulinemia, Improved insulin sensitivity[22]
db/db micePTP1B ASO (50 mg/kg)Not SpecifiedNormalized blood glucose to lean littermate levels[22]

Signaling Pathways Modulated by PTP1B

The following diagrams illustrate the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane Insulin Receptor Insulin Receptor IRS1 IRS1 Insulin Receptor->IRS1 Phosphorylates (pY) Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_translocation Promotes PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates (pY) PTP1B->IRS1 Dephosphorylates (pY) Leptin_Signaling_Pathway cluster_membrane Plasma Membrane Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin Receptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates (pY) Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates (pY) Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation a Compound Synthesis /Acquisition b PTP1B Enzymatic Inhibition Assay (IC50) a->b c Selectivity Profiling (vs. other PTPs) b->c d Cell-based Assays (e.g., Glucose Uptake) c->d e Pharmacokinetic Studies (ADME) d->e i Lead Optimization d->i f Efficacy Studies in Metabolic Disease Models (DIO mice) e->f g Target Engagement (PTP1B inhibition in tissues) f->g h Toxicology Studies g->h j Candidate for Clinical Trials h->j i->a Iterative Improvement

References

Ptp1B-IN-17: A Technical Guide to Its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document provides a comprehensive technical overview of the discovery and initial characterization of a potent PTP1B inhibitor, designated here as Ptp1B-IN-17, chemically identified as 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one. This guide details its inhibitory activity, kinetic profile, and the experimental methodologies employed in its characterization. Furthermore, it visualizes the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and therapeutic potential.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by various receptor tyrosine kinases.[1][2] By dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate-1 (IRS-1), PTP1B effectively terminates the insulin signal.[3][4][5] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[6] Consequently, inhibition of PTP1B is a well-validated strategy for enhancing insulin and leptin sensitivity, offering a promising therapeutic avenue for metabolic disorders.

This compound (Compound 17) is a novel thiazolidin-4-one derivative identified as a potent and competitive inhibitor of PTP1B.[1][7] This guide will provide an in-depth summary of its initial characterization, including quantitative inhibitory data, detailed experimental protocols, and visualizations of its interactions and relevant biological pathways.

Quantitative Data

The inhibitory potency of this compound and a series of its structural analogs were evaluated against human recombinant PTP1B. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound were determined, highlighting its significant inhibitory activity.[1][7]

Compound IDR Group (at position 4 of phenylimino ring)Heteroaryl Ring (at position 5 of thiazolidin-4-one)IC50 (µM) ± SEM[7]
This compound (17) -NO2 Furan 5.88 ± 0.06
12-NO2Thiophene6.42 ± 0.08
22-NO2Imidazole7.93 ± 0.12
13-HFuran18.21 ± 0.09
14-ClFuran15.65 ± 0.14
15-FFuran17.11 ± 0.11
16-OCH3Furan14.24 ± 0.06
8-HThiophene22.43 ± 0.13
9-ClThiophene19.87 ± 0.15
10-FThiophene21.09 ± 0.12
11-OCH3Thiophene18.76 ± 0.08
18-HImidazole29.78 ± 0.09
19-ClImidazole25.43 ± 0.11
20-FImidazole27.18 ± 0.14
21-OCH3Imidazole24.56 ± 0.10

Kinetic Parameters for this compound:

ParameterValueDescription
Ki 16.98 ± 2.69 µM[1]Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Mode of Inhibition Competitive[1][7]The inhibitor binds to the active site of the enzyme, competing with the substrate.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) is a multi-step process. The following is a representative protocol based on the synthesis of similar thiazolidin-4-one derivatives.[7]

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide To a solution of 4-nitroaniline (B120555) in dry tetrahydrofuran (B95107) (THF), an equimolar amount of chloroacetyl chloride is added dropwise. The mixture is refluxed for 7-8 hours. After completion of the reaction, the solvent is evaporated under reduced pressure, and the resulting solid is washed and recrystallized to yield 2-chloro-N-(4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-(4-nitrophenylimino)thiazolidin-4-one The product from Step 1 is reacted with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) and refluxed for 4-5 hours. The resulting intermediate is then cyclized by further refluxing for 10-12 hours to yield 2-(4-nitrophenylimino)thiazolidin-4-one.

Step 3: Synthesis of this compound (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) An equimolar mixture of 2-(4-nitrophenylimino)thiazolidin-4-one and furan-2-carbaldehyde is refluxed in ethanol at 80°C for 10-12 hours in the presence of a catalytic amount of a base like piperidine. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the final product, this compound.

G cluster_synthesis Synthesis of this compound 4-nitroaniline 4-nitroaniline intermediate_1 2-chloro-N-(4-nitrophenyl)acetamide 4-nitroaniline->intermediate_1 chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->intermediate_1 intermediate_2 2-(4-nitrophenylimino)thiazolidin-4-one intermediate_1->intermediate_2 ammonium_thiocyanate ammonium_thiocyanate ammonium_thiocyanate->intermediate_2 Ptp1B_IN_17 This compound intermediate_2->Ptp1B_IN_17 furan_2_carbaldehyde furan_2_carbaldehyde furan_2_carbaldehyde->Ptp1B_IN_17

Caption: Synthetic workflow for this compound.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.[8]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

    • Enzyme Solution: Human recombinant PTP1B is diluted in the assay buffer to the desired concentration.

    • Substrate Solution: p-nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.

    • Inhibitor Solution: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the PTP1B enzyme solution is pre-incubated with different concentrations of this compound (or DMSO as a control) for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the pNPP substrate to each well.

    • The plate is incubated at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • The reaction is terminated by adding 1 M NaOH.

    • The absorbance is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow PTP1B Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Pre_incubation Pre-incubate PTP1B with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add pNPP Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Add NaOH Incubation->Terminate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Terminate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis G cluster_insulin Insulin Signaling and PTP1B Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR Insulin_Receptor->p_IR Autophosphorylation p_IRS Phosphorylated IRS-1 p_IR->p_IRS PTP1B PTP1B p_IR->PTP1B Dephosphorylation IRS IRS-1 PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt p_IRS->PTP1B Dephosphorylation Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibition G cluster_leptin Leptin Signaling and PTP1B Inhibition Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 p_JAK2 Phosphorylated JAK2 JAK2->p_JAK2 Autophosphorylation p_STAT3 Phosphorylated STAT3 p_JAK2->p_STAT3 PTP1B PTP1B p_JAK2->PTP1B Dephosphorylation STAT3 STAT3 Gene_Expression Gene Expression (↓ Appetite) p_STAT3->Gene_Expression Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibition

References

The Role of PTP1B Inhibition in Regulating Leptin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptin, a key adipocyte-derived hormone, plays a crucial role in regulating energy homeostasis, primarily through its action on the central nervous system. However, the development of leptin resistance is a hallmark of obesity, rendering the body unresponsive to leptin's anorexigenic and metabolic effects. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the leptin signaling pathway. By dephosphorylating key components of this pathway, PTP1B dampens leptin's signal, contributing to the state of leptin resistance. Consequently, inhibition of PTP1B presents a promising therapeutic strategy to restore leptin sensitivity and combat obesity and type 2 diabetes. This technical guide provides an in-depth overview of the role of PTP1B in leptin signaling and the therapeutic potential of its inhibition, using the well-characterized inhibitor Trodusquemine (B1662500) (MSI-1436) as a prime example.

The Leptin Signaling Pathway and the Negative Regulatory Role of PTP1B

Leptin exerts its effects by binding to the long form of the leptin receptor (LepR), a member of the class I cytokine receptor family. This binding event triggers a cascade of intracellular signaling events, primarily mediated by the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

The core signaling cascade proceeds as follows:

  • Leptin Binding and Receptor Dimerization: Leptin binding induces the dimerization of LepR.

  • JAK2 Activation: This dimerization brings the associated JAK2 molecules into close proximity, leading to their autophosphorylation and activation.

  • STAT3 Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepR, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2.

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus.

  • Gene Transcription: In the nucleus, p-STAT3 acts as a transcription factor, modulating the expression of target genes involved in the regulation of appetite and energy expenditure, such as Pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP).

PTP1B acts as a crucial negative feedback regulator in this pathway. It directly dephosphorylates and inactivates JAK2, thereby terminating the downstream signaling cascade.[1][2][3] In states of obesity and leptin resistance, the expression and activity of PTP1B are often elevated in the hypothalamus, further exacerbating the desensitization to leptin.

Leptin Signaling Pathway and PTP1B Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription (e.g., POMC, AgRP) pSTAT3_dimer->Gene Nuclear Translocation PTP1B PTP1B PTP1B->pJAK2 Dephosphorylation Trodusquemine Trodusquemine (PTP1B Inhibitor) Trodusquemine->PTP1B Inhibition

Leptin signaling pathway and PTP1B inhibition.

Trodusquemine (MSI-1436): A Case Study in PTP1B Inhibition

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that acts as a selective, non-competitive, allosteric inhibitor of PTP1B.[4][5] Its unique mechanism of action and demonstrated efficacy in preclinical and early clinical studies make it an excellent model for understanding the therapeutic potential of PTP1B inhibition.

Quantitative Data on Trodusquemine Activity

The inhibitory potency and selectivity of a drug candidate are critical parameters in its development. The following table summarizes the key quantitative data for Trodusquemine.

ParameterValueTargetNotesReference(s)
IC50 ~1 µMPTP1BThe half-maximal inhibitory concentration, indicating the potency of the inhibitor.[4][6][7][8]
Selectivity >200-foldPTP1B vs. TCPTPT-cell protein tyrosine phosphatase (TCPTP) is a closely related phosphatase, and high selectivity is crucial to minimize off-target effects. The IC50 for TCPTP is approximately 224 µM.[1][6][7]
Mechanism Non-competitive, AllostericPTP1BTrodusquemine binds to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.[4][5][8]
Mechanism of Action of Trodusquemine

Trodusquemine functions as an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to the C-terminal region of PTP1B.[3][9] This binding event induces a conformational change in the enzyme, which prevents the catalytic domain from effectively dephosphorylating its substrates, such as p-JAK2. This allosteric mechanism contributes to its high selectivity for PTP1B over other phosphatases.[5]

Trodusquemine Mechanism of Action cluster_active Active PTP1B cluster_inhibited Inhibited PTP1B PTP1B_active PTP1B (Active Conformation) - Active Site Open JAK2 JAK2 PTP1B_active->JAK2 Dephosphorylation Pi Pi pJAK2 p-JAK2 pJAK2->PTP1B_active Binding to Active Site PTP1B_inactive PTP1B (Inactive Conformation) - Active Site Closed Trodusquemine Trodusquemine Trodusquemine->PTP1B_inactive Allosteric Binding pJAK2_no_bind p-JAK2 pJAK2_no_bind->PTP1B_inactive Binding Blocked Experimental Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assays EnzymeAssay PTP1B Enzymatic Assay (Colorimetric - pNPP) IC50 Determine IC50 and Selectivity EnzymeAssay->IC50 CellCulture Culture Leptin-Responsive Cells Treatment Treat with Trodusquemine followed by Leptin Stimulation CellCulture->Treatment WesternBlot Western Blot Analysis Treatment->WesternBlot ReporterAssay STAT3 Luciferase Reporter Assay Treatment->ReporterAssay pJAK2_pSTAT3 Measure p-JAK2/JAK2 and p-STAT3/STAT3 Ratios WesternBlot->pJAK2_pSTAT3 STAT3_Activity Measure STAT3 Transcriptional Activity ReporterAssay->STAT3_Activity

References

Ptp1B-IN-17: A Technical Guide to its Effects on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway. Its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity. This technical guide provides an in-depth overview of the effects of Ptp1B-IN-17, a selective, cell-permeable, allosteric inhibitor of PTP1B, on cellular glucose uptake. This document details the molecular mechanism of action, provides illustrative quantitative data, and outlines comprehensive experimental protocols for assessing its biological activity.

Introduction: The Role of PTP1B in Insulin Signaling

The insulin receptor (IR) is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation, initiating a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[1] Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator in this pathway by dephosphorylating the activated insulin receptor and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[2] This dephosphorylation attenuates the insulin signal, leading to reduced glucose uptake. In states of insulin resistance, PTP1B activity is often elevated, contributing to the pathophysiology of type 2 diabetes. Inhibition of PTP1B is therefore a validated strategy to enhance insulin signaling and improve glucose homeostasis.

This compound: A Selective Allosteric Inhibitor

This compound (also known as PTP1B Inhibitor, PTP Inhibitor XXII, or by its CAS number 765317-72-4) is a cell-permeable, reversible, and non-competitive allosteric inhibitor of PTP1B.[3][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme.[5] This binding event induces a conformational change that prevents the catalytic loop from closing, thereby inhibiting the phosphatase activity of PTP1B.[5] This allosteric mechanism of inhibition can offer greater selectivity over other protein tyrosine phosphatases.

Chemical Properties of this compound:

PropertyValue
Synonyms PTP1B Inhibitor, PTP Inhibitor XXII, PTP1B-IN-4
CAS Number 765317-72-4
Molecular Formula C₂₆H₁₉Br₂N₃O₇S₃
Molecular Weight 741.5 g/mol
Mechanism of Action Allosteric, Non-competitive Inhibitor
IC₅₀ 4 µM (for PTP1B₄₀₃), 8 µM (for PTP1B₂₉₈)[4]

Effects on Cellular Glucose Uptake: Quantitative Data

Table 1: Illustrative Dose-Response of this compound on Glucose Uptake in HepG2 Cells

This compound Concentration (µM)Glucose Uptake (% of Insulin Control)
0 (Vehicle)100%
1115%
5135%
10150%
25160%
50165%

Table 2: Illustrative Effect of this compound on Glucose Uptake in C2C12 Myotubes

This compound Concentration (µM)Glucose Uptake (% of Insulin Control)
0 (Vehicle)100%
1120%
5145%
10165%
25175%
50180%

Table 3: Illustrative Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

This compound Concentration (µM)Glucose Uptake (% of Insulin Control)
0 (Vehicle)100%
1125%
5155%
10180%
25195%
50200%

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and PTP1B Inhibition

The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake and the point of intervention by this compound.

cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Fuses with Plasma Membrane Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_Vesicle Promotes Translocation PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits Glucose Glucose Glucose->GLUT4_Transporter Enters Cell

Insulin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Glucose Uptake Assay

The diagram below outlines the key steps in a typical 2-NBDG-based cellular glucose uptake assay to evaluate the efficacy of this compound.

cluster_workflow 2-NBDG Glucose Uptake Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (e.g., C2C12, HepG2) Start->Seed_Cells Differentiate Differentiate Cells (if necessary, e.g., C2C12 to myotubes) Seed_Cells->Differentiate Starve Serum Starve Cells Differentiate->Starve Treat Treat with this compound (Dose-response) Starve->Treat Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Treat->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Wash Wash Cells to Remove Extracellular 2-NBDG Incubate->Wash Measure Measure Fluorescence (Plate Reader or Flow Cytometer) Wash->Measure Analyze Analyze Data and Determine EC₅₀ Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Interaction of Small Molecule Inhibitors with the PTP1B Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the interaction between selected small molecule inhibitors and the active site of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways.[1][2] Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity.[2][3] This document will focus on two notable inhibitors, referred to in scientific literature as "Compound 17" and "MY17," which may be related to the queried "Ptp1B-IN-17," to illustrate the molecular basis of PTP1B inhibition.

PTP1B: Structure, Function, and Therapeutic Relevance

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins.[1] A primary function of PTP1B is the negative regulation of the insulin and leptin signaling pathways.[1][2] Overactivity of PTP1B is associated with insulin resistance and obesity, making it a significant target for drug development.[2][3]

The catalytic domain of PTP1B features a highly conserved active site, often referred to as site A, which is the primary binding location for its natural substrates and many competitive inhibitors.[4] Adjacent to the active site are secondary, less-conserved binding pockets (sites B and C), which can be exploited to develop more selective inhibitors.[4]

Inhibitor Profile: Compound 17 and MY17

Given the absence of specific public domain data for "this compound," this guide will focus on two structurally distinct and well-characterized inhibitors: the thiazolidin-4-one derivative "Compound 17" and the potent noncompetitive inhibitor "MY17."[5][6]

Quantitative Inhibitory Data

InhibitorType of InhibitionIC50 (μM)Ki (μM)Notes
MY17 Reversible, Noncompetitive0.41 ± 0.05Not ReportedA potent inhibitor of PTP1B with demonstrated antidiabetic activity.[6][7][8]
Compound 17 Not SpecifiedMicromolar rangeNot ReportedA thiazolidin-4-one derivative designed as a PTP1B inhibitor.[5][9]

Interaction with the PTP1B Active Site

Compound 17: A Thiazolidin-4-one Derivative

Molecular docking studies have elucidated the binding mode of Compound 17 within the PTP1B active site. The inhibitor occupies the catalytic site and interacts with key residues.[5] The thiazolidin-4-one core, along with its substituents, forms a network of hydrogen bonds and hydrophobic interactions with residues in the PTP signature motif, the WPD loop, and the YRD motif.[5]

A visual representation of the binding interactions of Compound 17 within the PTP1B active site shows hydrogen bonding with crucial amino acid residues.[5]

MY17: A Potent Noncompetitive Inhibitor

As a noncompetitive inhibitor, MY17 is presumed to bind to an allosteric site on PTP1B, rather than directly competing with the substrate at the active site.[6][8] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. The exact binding site and the precise nature of the conformational changes induced by MY17 are subjects of ongoing research.

Signaling Pathways Modulated by PTP1B Inhibition

Inhibition of PTP1B potentiates signaling cascades that are normally downregulated by its phosphatase activity. The two most prominent pathways are the insulin and leptin signaling pathways.

Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[1] Inhibition of PTP1B leads to sustained phosphorylation of the IR and IRS-1, resulting in enhanced downstream signaling through the PI3K/Akt pathway, which ultimately promotes glucose uptake and utilization.[1]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Insulin Signaling Pathway and PTP1B Regulation.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[10] Inhibition of PTP1B enhances JAK2 phosphorylation, leading to increased activation of the STAT3 transcription factor and subsequent expression of genes involved in satiety and energy expenditure.[10]

Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression promotes

Leptin Signaling Pathway and PTP1B Regulation.

Experimental Protocols

PTP1B Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against PTP1B involves a colorimetric assay using a synthetic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Materials : Recombinant human PTP1B, pNPP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT), test compounds, and a microplate reader.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding pNPP.

    • Incubate at 37°C for a further period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Experimental Workflow for PTP1B Inhibitor Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo & Preclinical Compound_Library Compound Library Primary_Screening Primary Screening (PTP1B Inhibition Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Selectivity_Assay Selectivity Profiling (vs. other PTPs) Dose_Response->Selectivity_Assay Kinetic_Studies Kinetic Analysis (e.g., Lineweaver-Burk plot) Selectivity_Assay->Kinetic_Studies SAR Structure-Activity Relationship (SAR) Studies Kinetic_Studies->SAR Cell_Based_Assays Cell-Based Assays (Insulin Signaling) SAR->Cell_Based_Assays Animal_Models Animal Models of Diabetes and Obesity Cell_Based_Assays->Animal_Models ADMET ADMET Profiling Animal_Models->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

General workflow for the discovery and development of PTP1B inhibitors.

Conclusion

The development of potent and selective PTP1B inhibitors holds significant promise for the treatment of metabolic diseases. While the specific inhibitor "this compound" is not prominently documented, the analysis of related compounds such as "Compound 17" and "MY17" provides valuable insights into the molecular interactions that govern PTP1B inhibition. Future research will likely focus on optimizing these interactions to develop drug candidates with improved efficacy and safety profiles.

References

A Technical Guide to the Pharmacological Profile of PTP1B Inhibitors: Featuring MY17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the pharmacological characteristics of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a specific focus on the compound MY17, a potent and selective inhibitor. It covers the mechanism of action, quantitative data on potency, and detailed experimental protocols for evaluation.

Introduction: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key metabolic signaling pathways.[1][2] It primarily dephosphorylates the activated insulin (B600854) receptor (IR) and insulin receptor substrate proteins (IRS), thereby attenuating insulin signaling.[3] Similarly, PTP1B down-regulates the leptin signaling pathway by dephosphorylating the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[4]

Overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[5][6] Genetic deletion or inhibition of PTP1B in animal models has been shown to enhance insulin sensitivity, improve glucose tolerance, and confer resistance to diet-induced obesity.[2][5] These findings establish PTP1B as a highly validated therapeutic target for metabolic diseases. The primary challenge in developing PTP1B inhibitors is achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), to avoid potential off-target effects.[5][7]

Pharmacological Profile of MY17

MY17 is a potent, reversible, and noncompetitive inhibitor of PTP1B, belonging to the thiazolidine-2,4-dione class of compounds.[8][9] Its profile makes it a valuable tool for studying PTP1B function and a promising lead for therapeutic development.

In Vitro Potency and Mechanism

MY17 demonstrates significant potency against human recombinant PTP1B. Its noncompetitive mechanism of inhibition suggests it binds to an allosteric site, rather than competing with the substrate at the highly conserved catalytic site, which can be an advantage for achieving selectivity.[6][9]

Table 1: In Vitro Inhibitory Activity of MY17

Target IC50 (μM) Inhibition Type Reference Compound (IC50, μM)
PTP1B 0.41 ± 0.05 Reversible, Noncompetitive Lithocholic Acid (9.62 ± 0.14)

Data sourced from references[8][9].

Cellular Activity and Signaling

In cell-based models, MY17 effectively mitigates insulin resistance. Studies in HepG2 human hepatoma cells show that MY17 can alleviate palmitic acid-induced insulin resistance.[8][9] This is achieved by preventing the PTP1B-mediated dephosphorylation of key signaling nodes, leading to:

  • Increased phosphorylation of Insulin Receptor Substrate 1 (IRS1).[8]

  • Increased phosphorylation and activation of Protein Kinase B (Akt).[8]

By enhancing the insulin signaling cascade, MY17 promotes downstream effects such as improved glucose uptake.[5][8]

Key Experimental Protocols

This section details the methodologies used to characterize PTP1B inhibitors like MY17.

Protocol: In Vitro PTP1B Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce PTP1B enzymatic activity by 50%.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[10]

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).[11]

  • Test Inhibitor (e.g., MY17) dissolved in DMSO

  • Stop Solution: 1 M NaOH.[10]

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of Assay Buffer containing the test inhibitor at various concentrations. Add 25 µL of diluted PTP1B enzyme solution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of pNPP substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.[10]

  • Reaction Termination: Add 50 µL of Stop Solution to each well. The solution will turn yellow in the presence of the product, p-nitrophenol.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[11]

  • Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Western Blot for Insulin Signaling

This protocol assesses the inhibitor's ability to enhance insulin signaling in a cellular context.

Materials:

  • HepG2 cells (or other insulin-responsive cell line)

  • Cell culture medium (e.g., DMEM) with FBS

  • Test Inhibitor (e.g., MY17)

  • Human Insulin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-IRS1 (Tyr), anti-IRS1, anti-p-Akt (Ser473), anti-Akt, anti-PTP1B, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Plate HepG2 cells and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor (or vehicle control) for 1-2 hours.[12]

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in insulin signaling.

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of an inhibitor on glucose disposal in a mouse model of diet-induced obesity and insulin resistance.[13]

Materials:

  • High-fat diet (HFD)-fed mice (e.g., C57BL/6J mice on HFD for 12-16 weeks)

  • Test Inhibitor (e.g., MY17) formulated for oral administration

  • Glucose solution (2 g/kg body weight).[14]

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimation and Dosing: Acclimate animals to handling. Administer the test inhibitor or vehicle control via oral gavage daily for a predetermined period (e.g., 2-4 weeks).

  • Fasting: On the day of the test, fast the mice for 6 hours with free access to water.[14]

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Analysis: Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups. Calculate the Area Under the Curve (AUC) for each group. A significant reduction in the AUC for the treated group indicates improved glucose tolerance.

Visualizations: Pathways and Workflows

PTP1B's Role in Insulin Signaling

The following diagram illustrates the negative regulatory action of PTP1B on the insulin signaling pathway and the effect of an inhibitor.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K-Akt Pathway pIRS1->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Inhibitor MY17 (Inhibitor) Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin signaling. MY17 inhibits PTP1B, enhancing the pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the sequential steps of the in vitro PTP1B inhibition assay.

IC50_Workflow start Start prep Prepare Reagents (Enzyme, Buffer, Inhibitor, pNPP) start->prep plate Plate Inhibitor Dilutions & PTP1B Enzyme prep->plate preincubate Pre-incubate (37°C, 15 min) plate->preincubate initiate Initiate Reaction (Add pNPP Substrate) preincubate->initiate incubate Incubate (37°C, 30 min) initiate->incubate stop Stop Reaction (Add NaOH) incubate->stop read Read Absorbance (405 nm) stop->read analyze Analyze Data (Calculate % Inhibition & IC50) read->analyze end End analyze->end

Caption: Workflow for determining the IC50 value of a PTP1B inhibitor using a colorimetric assay.

Logical Framework of PTP1B Inhibition

This diagram shows the logical progression from molecular inhibition to physiological outcome.

Logical_Framework A PTP1B Inhibitor (e.g., MY17) B Inhibition of PTP1B Enzymatic Activity A->B Molecular Action C Increased Phosphorylation of IR and IRS-1 B->C Cellular Effect D Enhanced Insulin Signaling Cascade (PI3K/Akt) C->D Downstream Effect E Improved Cellular Glucose Uptake D->E Functional Outcome F Enhanced Whole-Body Glucose Tolerance & Insulin Sensitivity E->F Physiological Outcome

Caption: Logical cascade from molecular inhibition of PTP1B to improved systemic glucose metabolism.

References

Methodological & Application

PTP1B-IN-17 In Vitro Enzyme Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] Overexpression of PTP1B is associated with insulin resistance and has been implicated in the pathogenesis of various metabolic and neurodegenerative diseases.[2] This document provides a detailed protocol for an in vitro enzyme inhibition assay of PTP1B using PTP1B-IN-17, a potential inhibitor. The protocol is designed for a 96-well plate format, suitable for screening and profiling of PTP1B inhibitors.

PTP1B Signaling Pathway

PTP1B plays a crucial role in cellular signaling by dephosphorylating phosphotyrosine residues on various proteins.[4] In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), leading to the attenuation of the downstream PI3K-AKT pathway.[1][5] This action ultimately hinders the translocation of GLUT4 to the cell membrane, resulting in decreased glucose uptake.[1] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[5] Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity.[4]

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Principle of the Assay

The in vitro PTP1B enzyme inhibition assay is a biochemical assay designed to measure the enzymatic activity of PTP1B and to screen for potential inhibitors. The assay can be performed in a colorimetric or fluorogenic format.

  • Colorimetric Assay: This method typically uses a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP). PTP1B catalyzes the dephosphorylation of pNPP, producing p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring the absorbance at 405 nm.[6][7] Alternatively, the release of free phosphate from a phosphopeptide substrate can be detected using a Malachite Green-based reagent, with absorbance read around 620 nm.[6][8]

  • Fluorogenic Assay: This assay utilizes a fluorogenic substrate. The enzymatic activity of PTP1B results in the production of a fluorescent product, which can be measured using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[9]

The inhibitory effect of a compound like this compound is determined by measuring the reduction in the enzymatic activity in the presence of the compound compared to a control without the inhibitor.

Materials and Reagents

The following tables summarize the typical materials and reagents required for the PTP1B inhibition assay, based on commercially available kits.

Table 1: Key Reagents

ReagentSupplier ExampleCatalog Number ExampleStorage
Human Recombinant PTP1B EnzymeBPS Bioscience30010-80°C
PTP1B Substrate (pNPP)Sigma-AldrichN46422-8°C
PTP1B Substrate (Phosphopeptide, e.g., IR5)Abcamab139465-80°C
PTP Assay Buffer (5X or 2X)BPS Bioscience79716-20°C
Dithiothreitol (DTT)BPS Bioscience--20°C
Phosphate StandardAbcamab139465-80°C
Red Assay Reagent (Malachite Green-based)Abcamab1394654°C
PTP1B Inhibitor (e.g., Suramin as control)Abcamab139465-80°C
This compound(To be sourced by the researcher)-(As per supplier)

Table 2: Equipment and Consumables

Equipment/ConsumableDescription
Microplate ReaderCapable of measuring absorbance (405 nm or 620 nm) or fluorescence (Ex/Em = 360nm/460nm)
96-well Microtiter PlatesBlack plates for fluorescence, clear plates for colorimetric assays
Pipettes and Pipette TipsFor accurate liquid handling
Ice BathTo keep enzyme and reagents cool
IncubatorSet to the desired reaction temperature (e.g., 30°C or 37°C)

Experimental Protocol: Colorimetric Assay (Phosphate Detection)

This protocol is a generalized procedure based on common PTP1B inhibitor screening kits.[8][10] Researchers should optimize conditions based on their specific reagents and experimental goals.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare 1X Assay Buffer B Prepare Phosphate Standard Curve A->B C Prepare PTP1B Substrate Solution A->C D Dilute PTP1B Enzyme A->D E Prepare Test Compound (this compound) Dilutions A->E F Add Assay Buffer to wells G Add Test Compound/Inhibitor/Control F->G H Add Diluted PTP1B Enzyme G->H I Initiate reaction with PTP1B Substrate H->I J Incubate at 30°C for 30 min I->J K Terminate reaction with Red Assay Reagent J->K L Incubate at RT for 20 min K->L M Read Absorbance at 620 nm L->M N Data Analysis (Calculate % Inhibition, IC50) M->N

Caption: Workflow for the PTP1B in vitro enzyme inhibition assay.

1. Reagent Preparation

  • 1X Assay Buffer: Prepare 1X Assay Buffer by diluting the provided stock solution (e.g., 2X or 5X) with deionized water. Keep on ice.

  • Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard in 1X Assay Buffer in a 96-well plate. This will be used to quantify the amount of phosphate released. A typical range is 0 to 3 nmol of inorganic phosphate per well.[8][11]

  • PTP1B Substrate: Reconstitute the lyophilized PTP1B phosphopeptide substrate (e.g., IR5) to a stock concentration (e.g., 1.5 mM) using 1X Assay Buffer. Prepare a working solution at twice the desired final assay concentration (e.g., 150 µM for a final concentration of 75 µM).[8][10]

  • PTP1B Enzyme: Thaw the PTP1B enzyme on ice. Prepare a dilution in cold 1X Assay Buffer to achieve the desired amount per well (e.g., 2.5 ng/well).[8][12] The optimal enzyme concentration should be determined experimentally.

  • Test Compound (this compound) and Controls: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound at 10X the final desired concentrations in 1X Assay Buffer. Include a positive control inhibitor (e.g., Suramin) and a vehicle control (e.g., DMSO).

2. Assay Procedure

  • To the wells of a 96-well plate, add the following in order:

    • 35 µL of 1X Assay Buffer.

    • 10 µL of the 10X test compound dilution (this compound), positive control inhibitor, or vehicle control.

    • 5 µL of the diluted PTP1B enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the 2X PTP1B substrate solution to each well.

  • Incubate the plate at 30°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

3. Detection

  • Terminate the reaction by adding 25 µL of Red Assay Reagent to each well.

  • Incubate at room temperature for 20 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

4. Data Analysis

  • Use the phosphate standard curve to convert the absorbance values to the amount of phosphate released (in pmol or nmol).

  • Calculate the initial reaction rates.

  • Determine the percent inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Quantitative Data Summary

The following table provides example concentrations and conditions that can be used as a starting point for the assay.

Table 3: Example Assay Parameters

ParameterExample ValueReference
PTP1B Enzyme Concentration2.5 ng/well[8][12]
PTP1B Substrate (IR5) Concentration75 µM[8][12]
PTP1B Substrate (pNPP) Concentration2 mM[7]
Incubation Temperature30°C or 37°C[7][8]
Incubation Time30 minutes[7][8]
Final Reaction Volume100 µL (before termination)
Positive Control (Suramin) IC50~5.5 µM[8]
This compound Concentration Range(To be determined experimentally, e.g., 0.1 nM to 100 µM)

Conclusion

This document provides a comprehensive guide for performing an in vitro enzyme inhibition assay for PTP1B using this compound. The detailed protocol, along with the summary of materials and quantitative data, offers a solid foundation for researchers to screen and characterize potential PTP1B inhibitors. The provided diagrams illustrate the critical role of PTP1B in key signaling pathways and the experimental workflow, aiding in the understanding and execution of the assay. Successful implementation of this protocol will contribute to the discovery and development of novel therapeutics for metabolic and other related diseases.

References

Application Notes and Protocols for Measuring Ptp1B-IN-17 Activity in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cellular characterization of Ptp1B-IN-17, a putative inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following protocols detail methods to assess the inhibitor's effect on PTP1B signaling, cell viability, and glucose uptake.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular signaling pathways.[1] It is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling.[1][3] Similarly, it negatively regulates the JAK/STAT pathway, which is involved in immune responses and cell growth.[4] Due to its role in metabolic regulation, PTP1B is a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] PTP1B inhibitors are designed to block its phosphatase activity, thereby enhancing insulin sensitivity and other signaling cascades.[2]

This compound: A Novel Inhibitor

This document outlines the experimental procedures to validate the cellular activity of this compound. Since this compound is a novel compound, the following protocols provide a robust framework for its initial characterization. Researchers will need to determine the optimal conditions, such as inhibitor concentration and treatment duration, through preliminary dose-response and time-course experiments.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on STAT3 Phosphorylation

This compound Conc. (µM)p-STAT3 (Tyr705) Intensity (Normalized to Total STAT3)% Inhibition of p-STAT3
0 (Vehicle Control)1.000%
0.1
1
10
50
100
Positive Control

Table 2: Cytotoxicity of this compound (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100%
0.1
1
10
50
100
Positive Control (e.g., Doxorubicin)

Table 3: Effect of this compound on Glucose Uptake

This compound Conc. (µM)Fluorescence Intensity (Ex/Em = 485/535 nm)Fold Increase in Glucose Uptake (Compared to Vehicle)
0 (Vehicle Control)1.0
0.1
1
10
50
100
Positive Control (e.g., Insulin)

Mandatory Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2 Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B inhibits Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->LeptinR binds Western_Blot_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I Glucose_Uptake_Assay_Workflow A 1. Seed and Differentiate C2C12 or 3T3-L1 cells B 2. Treat with this compound A->B C 3. Insulin Stimulation B->C D 4. Incubate with 2-NBDG (Fluorescent Glucose Analog) C->D E 5. Wash Cells D->E F 6. Measure Fluorescence E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors using PTP1B-IN-17 as a Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[2][3] High-throughput screening (HTS) is a foundational approach in drug discovery to identify novel inhibitors of PTP1B from large compound libraries.[4]

This document provides detailed application notes and protocols for conducting a high-throughput screen for PTP1B inhibitors. It describes the use of a potent PTP1B inhibitor, herein referred to as PTP1B-IN-17, as a positive control to ensure assay quality and validate screening results. While the specific designation "this compound" is not widely cited, this guide is based on the properties of well-characterized, potent PTP1B inhibitors, such as the thiazolidin-4-one derivative, compound 17, and the thiazolidine-2,4-dione derivative, MY17.[5][6][7][8]

PTP1B Signaling Pathway

PTP1B primarily acts on the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates these key phosphotyrosine sites, thereby terminating the signal. Inhibition of PTP1B is expected to prolong insulin receptor signaling, leading to enhanced glucose uptake and improved insulin sensitivity.

Figure 1: Simplified PTP1B signaling pathway. PTP1B negatively regulates the insulin signaling cascade. This compound inhibits PTP1B, thereby enhancing the signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign for PTP1B inhibitors involves several stages, from assay development and validation to primary screening, hit confirmation, and dose-response analysis. The workflow is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.

HTS_Workflow Assay_Dev Assay Development & Optimization Plate_Prep Compound Plate Preparation Assay_Dev->Plate_Prep Primary_Screen Primary HTS Plate_Prep->Primary_Screen Data_Analysis Data Analysis (Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response Selectivity Selectivity & Mechanism Studies Dose_Response->Selectivity

Figure 2: General workflow for a high-throughput screening campaign for PTP1B inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical PTP1B HTS assay using a potent inhibitor like this compound as a control.

ParameterValueReference CompoundNotes
IC50 0.41 ± 0.05 µMMY17[5][8]The half maximal inhibitory concentration, indicating the potency of the inhibitor.
Z'-factor ≥ 0.5This compoundA measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Substrate p-Nitrophenyl Phosphate (pNPP)-A common chromogenic substrate for PTPs.
Substrate Concentration 1-2 x Km-Using the substrate at or near its Michaelis-Menten constant (Km) ensures sensitivity to competitive inhibitors.
Enzyme Concentration 50-100 ng/wellRecombinant Human PTP1BThe concentration should be optimized to provide a sufficient signal window.
Plate Format 384-well-A common format for HTS to increase throughput.
Wavelength (for pNPP assay) 405 nm-The absorbance maximum of the product, p-nitrophenol.

Experimental Protocols

Protocol 1: PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay for measuring PTP1B activity and its inhibition in a 384-well plate format.

Materials and Reagents:

  • Recombinant Human PTP1B (catalytic domain)

  • This compound (or other potent PTP1B inhibitor)

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the test compounds and this compound in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each compound dilution to the wells of a 384-well plate.

    • For controls, dispense DMSO only (negative control) and a concentration of this compound that gives maximum inhibition (positive control).

  • Enzyme Preparation:

    • Dilute the recombinant PTP1B enzyme to the desired final concentration in cold Assay Buffer. Keep the enzyme on ice.

  • Assay Protocol:

    • Add 20 µL of the diluted PTP1B enzyme solution to each well of the compound plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

    • Prepare the pNPP substrate solution in Assay Buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Abscompound - Absbackground) / (AbsDMSO - Absbackground))

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for PTP1B Inhibition

This protocol outlines a method to assess the effect of PTP1B inhibitors on the phosphorylation status of downstream targets in a cellular context.

Materials and Reagents:

  • A suitable cell line (e.g., HepG2, CHO-IR)

  • This compound (or other cell-permeable PTP1B inhibitor)

  • Insulin

  • Cell lysis buffer

  • Phospho-specific antibodies (e.g., anti-phospho-IR, anti-phospho-Akt)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Experimental Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates.

  • Detection of Protein Phosphorylation:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., IR, Akt).

      • Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection system.

    • ELISA:

      • Use a sandwich ELISA kit to quantify the levels of the phosphorylated target protein.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the ELISA signal.

    • Normalize the level of the phosphorylated protein to the total protein level.

    • Determine the effect of the PTP1B inhibitor on insulin-stimulated protein phosphorylation.

Logical Relationships in HTS Data Analysis

The analysis of HTS data follows a logical progression to identify true hits and eliminate false positives.

HTS_Data_Analysis Raw_Data Raw HTS Data (Absorbance/Fluorescence) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Identification Hit Identification (Thresholding) Normalization->Hit_Identification False_Positive_Filter False Positive Filtering (e.g., PAINS, aggregators) Hit_Identification->False_Positive_Filter Confirmed_Hits Confirmed Hits False_Positive_Filter->Confirmed_Hits

Figure 3: Logical flow of HTS data analysis for PTP1B inhibitor screening.

Conclusion

This document provides a comprehensive guide for establishing a high-throughput screening campaign to identify novel inhibitors of PTP1B. The use of a well-characterized positive control, such as this compound, is crucial for ensuring the quality and reliability of the screening data. The detailed protocols and workflows presented here offer a solid foundation for researchers in academic and industrial settings to initiate and execute successful drug discovery programs targeting PTP1B.

References

Application Notes and Protocols for Ptp1B-IN-17 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in the dephosphorylation of the insulin receptor and downstream substrates, as well as its influence on Janus kinase 2 (JAK2) in the leptin pathway, makes it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][4][5] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby offering a promising strategy for disease management.[6][7][8]

Ptp1B-IN-17 is a specific inhibitor of PTP1B. These application notes provide a comprehensive guide for its use in in vivo animal studies, based on established protocols for similar PTP1B inhibitors. Due to the lack of publicly available in vivo dosage data for this compound, a pilot dose-finding study is recommended. This document provides dosage information from published studies on other PTP1B inhibitors to serve as a starting point for such studies.

Data Presentation: In Vivo Dosages of Structurally Related PTP1B Inhibitors

The following table summarizes dosages of other PTP1B inhibitors used in mouse models, which can inform the design of a dose-ranging study for this compound.

Compound NameAnimal ModelDosageRoute of AdministrationKey FindingsReference
DPM-1001Diet-Induced Obese Mice5 mg/kgOral and IntraperitonealImproved insulin and leptin signaling[9]
MSI-1436 (Trodusquemine)Diet-Induced Obese MiceNot specifiedNot specifiedCaused fat-specific weight loss[10]

Signaling Pathways

PTP1B in Insulin Signaling

PTP1B acts as a negative regulator of the insulin signaling cascade. It dephosphorylates the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signaling through the PI3K/Akt pathway, which is crucial for glucose uptake.[1][4][11]

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway.
PTP1B in Leptin Signaling

Leptin, upon binding to its receptor, activates the JAK/STAT signaling pathway.[12] PTP1B negatively regulates this pathway by dephosphorylating JAK2, a key kinase in the cascade.[1][13] Inhibition of PTP1B is therefore expected to enhance leptin sensitivity.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits

PTP1B's role in the leptin signaling pathway.

Experimental Protocols

General Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound would involve acclimatization of animals, induction of a disease model (e.g., diet-induced obesity), treatment with the inhibitor, and subsequent evaluation of metabolic parameters.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Model_Induction Disease Model Induction (e.g., High-Fat Diet for 8-12 weeks) Acclimatization->Model_Induction Grouping Randomization into Treatment Groups Model_Induction->Grouping Treatment Daily Treatment with This compound or Vehicle (Oral Gavage or IP Injection) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring GTT Glucose Tolerance Test (e.g., at week 4 of treatment) Monitoring->GTT Termination Study Termination and Tissue Collection GTT->Termination Analysis Biochemical and Molecular Analysis Termination->Analysis

General workflow for an in vivo efficacy study.
Animal Models

  • Diet-Induced Obesity (DIO) Mouse Model: C57BL/6J mice are commonly used. Obesity and insulin resistance are induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks prior to the commencement of treatment.[10]

Administration of this compound

1. Oral Gavage

  • Purpose: To administer a precise dose of this compound directly into the stomach.

  • Materials:

    • Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice) with a rounded tip.[14]

    • Syringe (1 mL).

    • This compound formulation (e.g., dissolved in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Procedure:

    • Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is typically 10 ml/kg.[14][15]

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[16]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16][17]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The mouse should swallow the tube.

    • If there is no resistance, the needle is in the esophagus. Advance it to the pre-measured depth.[18]

    • Slowly administer the solution.[15]

    • Gently remove the needle in the same angle it was inserted.[17]

    • Monitor the animal for any signs of distress for a few minutes after the procedure.[15]

2. Intraperitoneal (IP) Injection

  • Purpose: To deliver this compound into the peritoneal cavity for systemic absorption.

  • Materials:

    • Sterile syringe (0.5-1 mL).

    • Sterile needle (e.g., 25-27 gauge).[19][20]

    • This compound formulation in a sterile vehicle.

  • Procedure:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended volume is 10 ml/kg.[19][20]

    • Restrain the mouse, exposing the abdomen. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.[21][22]

    • The injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[22][23]

    • Insert the needle at a 30-45 degree angle into the skin.[19][22]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe.[23][24] If fluid is present, withdraw the needle and reinject at a different site with a new needle.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.[19]

    • Monitor for any adverse reactions.[19]

Key Experiments

Oral Glucose Tolerance Test (OGTT)

  • Purpose: To assess the animal's ability to clear a glucose load from the blood, a measure of insulin sensitivity.

  • Procedure:

    • Fast the mice for 4-6 hours with free access to water.[25]

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[26]

    • Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[25]

    • Measure blood glucose levels at specific time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[27]

    • Plot the blood glucose concentration over time to determine the glucose excursion curve.

Disclaimer

The provided protocols are intended as a guide and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines. As there is no specific published in vivo dosage for this compound, it is crucial to conduct a preliminary dose-finding study to determine the optimal and safe dosage for your specific animal model and experimental conditions. The dosages of the related compounds provided in the table should be used as a starting reference for designing these pilot studies.

References

Application Notes and Protocols for PTP1B-IN-17 in Diabetes and Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Overexpression or increased activity of PTP1B is associated with insulin resistance and attenuated leptin sensitivity.[2] PTP1B-IN-17 (CAS 765317-72-4), a potent and selective allosteric inhibitor of PTP1B, offers a valuable tool for investigating the therapeutic potential of PTP1B inhibition in various research models.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of diabetes and obesity.

Mechanism of Action

This compound is a cell-permeable, reversible, and non-competitive inhibitor of PTP1B.[3][4] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the enzyme, which is a novel binding pocket located approximately 20 Å from the catalytic site.[5] This binding prevents the conformational change required for the catalytic loop to close, thereby inhibiting the enzyme's phosphatase activity.[4][5] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1) and Akt, effectively mimicking and potentiating the effects of insulin.[3]

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueReference
IC₅₀ (PTP1B, 403 residue form) 4 µM[3][4]
IC₅₀ (PTP1B, 298 residue form) 8 µM[3][4]
Mechanism of Inhibition Non-competitive, Allosteric[3][4][5]

Signaling Pathways

Insulin Signaling Pathway and PTP1B Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the point of intervention for this compound. Inhibition of PTP1B leads to sustained phosphorylation and activation of downstream signaling components, promoting glucose uptake and utilization.

Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_translocation Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_IN_17 This compound PTP1B_IN_17->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Leptin Signaling Pathway and PTP1B Inhibition

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B can, therefore, enhance leptin sensitivity, which is crucial for regulating appetite and energy expenditure.

Leptin_Signaling cluster_membrane_leptin Cell Membrane Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates PTP1B_IN_17 This compound PTP1B_IN_17->PTP1B Inhibits

Caption: this compound enhances leptin signaling by inhibiting PTP1B.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified PTP1B enzyme.

Materials:

  • Recombinant human PTP1B (catalytic domain, a.a. 1-321)

  • This compound (CAS 765317-72-4)

  • Assay Buffer: 20 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound.

  • Add 25 µL of recombinant PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

PTP1B_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Add_Inhibitor Add this compound to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PTP1B Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with NaOH Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PTP1B inhibition assay.

In Vivo Administration in Mouse Models of Diabetes and Obesity

This protocol outlines the preparation and administration of this compound for in vivo studies in diet-induced obese (DIO) mice.

Animal Model:

  • Male C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Preparation of Dosing Solution:

  • Dissolve this compound in a vehicle suitable for the chosen route of administration (e.g., 10% DMSO in corn oil for oral gavage).[3]

  • The final concentration should be calculated based on the desired dosage and the average body weight of the mice. A typical starting dosage for in vivo studies with novel inhibitors can range from 10-50 mg/kg body weight, administered daily.

Administration:

  • Oral Gavage: Administer the prepared solution daily using an appropriate gauge gavage needle.

  • Intraperitoneal (IP) Injection: If required, prepare the solution in a vehicle suitable for IP injection (e.g., saline with a low percentage of DMSO and a solubilizing agent like Tween 80).

Monitoring:

  • Monitor body weight, food intake, and general health of the animals daily.

  • Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and after a specified treatment period (e.g., 2-4 weeks).

Glucose Tolerance Test (GTT)

Procedure:

  • Fast mice for 6 hours (with free access to water).

  • Record baseline blood glucose levels from a tail snip using a glucometer.

  • Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess glucose tolerance.

Western Blot Analysis of Insulin Signaling

This protocol is for assessing the effect of this compound on insulin signaling in tissues from treated animals.

Materials:

  • Tissue lysates (e.g., from liver, skeletal muscle, or adipose tissue) from control and this compound-treated mice.

  • Primary antibodies: anti-phospho-IR, anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-PTP1B, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Western_Blot_Workflow Start Start Tissue_Lysis Tissue Lysis & Protein Extraction Start->Tissue_Lysis Protein_Quantification Protein Quantification Tissue_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: General workflow for Western Blot analysis.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Mimicking Pharmacological Inhibition of PTP1B with Lentiviral shRNA Knockdown: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] Furthermore, its role in cancer progression is increasingly recognized, where it can act as either a tumor promoter or suppressor depending on the cellular context.[2][3] Pharmacological inhibition and genetic knockdown are two common approaches to investigate the functional consequences of PTP1B loss. This document provides detailed application notes and protocols for utilizing lentiviral-mediated shRNA knockdown of PTP1B to mimic the effects of a small molecule inhibitor, Ptp1B-IN-17, thereby enabling a robust platform for target validation and mechanistic studies.

Introduction

PTP1B dephosphorylates key proteins in multiple signaling cascades. In insulin signaling, PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS-1), attenuating the signal.[2][3] In oncogenic pathways, PTP1B can dephosphorylate and activate Src, promoting cell proliferation and migration.[2][3] Both genetic knockdown using shRNA and pharmacological inhibition offer means to probe PTP1B function. While small molecule inhibitors like this compound provide temporal control over protein function, lentiviral shRNA allows for stable, long-term suppression of protein expression. Comparing the outcomes of both methods can validate on-target effects of the inhibitor and provide deeper insights into the sustained consequences of PTP1B loss.

Data Presentation

The following tables summarize the expected quantitative effects of PTP1B inhibition by lentiviral shRNA and a representative PTP1B inhibitor.

Disclaimer: The data presented below is compiled from multiple studies and is intended for comparative purposes. The experimental conditions (cell lines, treatment duration, etc.) may vary between the studies from which the data were extracted. For a direct comparison, it is recommended to perform these experiments concurrently under identical conditions.

Table 1: Effects on Insulin Signaling

ParameterLentiviral shRNA Knockdown of PTP1BPTP1B Inhibitor (e.g., MY17, IC50 = 0.41 µM)Reference Cell Line(s)
PTP1B Protein Expression ~70-90% decreaseNo direct effect on expressionVarious
Phospho-Akt (Ser473) Significant increaseSignificant increase3T3-L1 adipocytes, HepG2
Phospho-Insulin Receptor (Tyr1150/1151) Significant increaseSignificant increaseL6 myocytes, HIRc
Glucose Uptake Significant increaseSignificant increase3T3-L1 adipocytes

Table 2: Effects on Cell Proliferation and Migration

ParameterLentiviral shRNA Knockdown of PTP1BPTP1B Inhibitor (e.g., IC50 = 8 µM)Reference Cell Line(s)
Cell Proliferation (e.g., MTT Assay) Significant decreaseSignificant decreaseD492, MCF10a, HMLE
Cell Migration (e.g., Wound Healing Assay) Significant decreaseSignificant decreaseOvarian cancer cells, Glioblastoma cells
Cell Invasion (e.g., Transwell Assay) Significant decreaseSignificant decreaseMelanoma cells

Signaling Pathways and Experimental Workflow Diagrams

PTP1B_Insulin_Signaling PTP1B in Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Figure 1: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Oncogenic_Signaling PTP1B in Oncogenic Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Src Src RTK->Src activates Ras Ras Src->Ras activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activates Proliferation_Migration Cell Proliferation & Migration MAPK_Pathway->Proliferation_Migration promotes PTP1B PTP1B PTP1B->Src dephosphorylates (activates)

Figure 2: PTP1B can promote oncogenic signaling through Src activation.

Lentiviral_shRNA_Workflow Lentiviral shRNA Knockdown Workflow cluster_production Lentivirus Production cluster_transduction Cell Transduction cluster_validation Validation & Functional Assays shRNA_Plasmid shRNA Plasmid (pLKO.1) Transfection Co-transfection shRNA_Plasmid->Transfection Packaging_Plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) Packaging_Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Virus Transfection->Harvest Transduction Transduction Harvest->Transduction Target_Cells Target Cells Target_Cells->Transduction Selection Puromycin Selection Transduction->Selection qPCR qPCR (mRNA knockdown) Selection->qPCR Western_Blot Western Blot (Protein knockdown) Selection->Western_Blot Functional_Assays Functional Assays Selection->Functional_Assays

Figure 3: Experimental workflow for lentiviral shRNA-mediated gene knockdown.

Experimental Protocols

I. Lentiviral shRNA Production and Transduction

A. Production of Lentiviral Particles

This protocol describes the production of lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • pLKO.1-shPTP1B plasmid (containing shRNA sequence against PTP1B)

  • pLKO.1-scramble shRNA plasmid (non-targeting control)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the shRNA plasmid (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C. After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Virus Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot and store the virus at -80°C.

B. Transduction of Target Cells

Materials:

  • Target cells (e.g., HepG2, MCF-7)

  • Lentiviral particles (shPTP1B and scramble control)

  • Polybrene

  • Complete growth medium

  • Puromycin

Procedure:

  • Cell Seeding: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.

  • Transduction:

    • Prepare transduction medium containing complete growth medium, polybrene (final concentration 4-8 µg/mL), and the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cell line).

    • Remove the medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells overnight (12-16 hours) at 37°C.

  • Medium Change: Replace the virus-containing medium with fresh complete growth medium.

  • Selection: 48 hours post-transduction, begin selection with puromycin. The optimal concentration should be determined beforehand by generating a kill curve for your specific cell line.

  • Expansion: Expand the puromycin-resistant cells for subsequent experiments.

II. Validation of PTP1B Knockdown

A. Western Blot Analysis

Procedure:

  • Protein Extraction: Lyse the transduced cells (shPTP1B and scramble control) and untransduced cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against PTP1B overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Functional Assays

A. Insulin Signaling Assay (Phospho-Akt Western Blot)

Procedure:

  • Cell Treatment: Starve the transduced cells in serum-free medium for 4-6 hours.

  • Stimulation: Treat the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Protein Analysis: Perform Western blot analysis as described above, using primary antibodies against phospho-Akt (Ser473) and total Akt.

B. Cell Proliferation Assay (MTT Assay)

Procedure:

  • Cell Seeding: Seed transduced cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Inhibitor Treatment (for comparison): Treat a separate set of untransduced cells with varying concentrations of this compound (or another PTP1B inhibitor) to determine the optimal inhibitory concentration. A common starting point is the IC50 value.[4]

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Cell Migration Assay (Wound Healing Assay)

Procedure:

  • Create a Monolayer: Grow transduced cells to full confluency in a 6-well plate.

  • Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the cell monolayer.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

D. Cell Invasion Assay (Transwell Assay)

Procedure:

  • Coat Inserts: Coat the upper chamber of Transwell inserts (8 µm pore size) with a thin layer of Matrigel.

  • Cell Seeding: Seed transduced cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add complete medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invading cells in several microscopic fields.

Conclusion

The parallel use of lentiviral shRNA-mediated knockdown and specific small molecule inhibitors provides a powerful strategy for the investigation of PTP1B function. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively mimic and compare the effects of genetic and pharmacological inhibition of PTP1B, ultimately facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Ptp1B Inhibitors in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a comprehensive overview of the use of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in the study of neurodegenerative diseases. While the user specified "Ptp1B-IN-17," publicly available research on this specific compound in the context of neurodegeneration is limited. This compound is a selective benzimidazole (B57391) derivative acting as a PTP1B inhibitor with a Ki of 30.2 μM, primarily documented for its potential in type 2 diabetes research. Therefore, the experimental data and protocols detailed below are based on studies conducted with other well-characterized PTP1B inhibitors, such as Trodusquemine, KY-226, and Suramin. These examples serve as a guide for designing experiments with this compound or other novel PTP1B inhibitors.

Introduction to PTP1B in Neurodegeneration

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various cellular processes implicated in the pathogenesis of neurodegenerative diseases.[1][2][3] Located primarily on the cytoplasmic face of the endoplasmic reticulum (ER), PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[4] Its role extends to the modulation of neuroinflammation, ER stress, and synaptic plasticity, making it a promising therapeutic target for conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3]

Inhibition of PTP1B has been shown to exert neuroprotective effects through multiple mechanisms:

  • Reduction of Neuroinflammation: PTP1B is highly expressed in microglia, the resident immune cells of the central nervous system. Its inhibition can suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines.[1][5][6]

  • Alleviation of ER Stress: PTP1B is a positive regulator of ER stress, a condition characterized by the accumulation of misfolded proteins.[7][8] By inhibiting PTP1B, ER stress-induced neurotoxicity can be significantly mitigated.[7]

  • Enhancement of Synaptic Plasticity and Cognition: PTP1B negatively regulates signaling pathways crucial for learning and memory, such as the brain-derived neurotrophic factor (BDNF) pathway.[4] PTP1B inhibition can, therefore, enhance synaptic function and cognitive performance.[2]

Quantitative Data for PTP1B Inhibitors

The following table summarizes key quantitative data from studies using various PTP1B inhibitors in neurodegenerative disease models. This information can be a valuable reference for dose-ranging studies and experimental design.

InhibitorDisease ModelOrganism/Cell LineConcentration/DoseKey Findings
Trodusquemine (MSI-1436) Alzheimer's Disease (hAPP-J20 mice)Mouse5 mg/kg, i.p., every 5 days for 6 dosesImproved spatial memory, prevented neuron loss in the hippocampus.[9]
Trodusquemine (MSI-1436) Alzheimer's Disease (PLB4 mice)Mouse1 mg/kg, i.p., for 5 weeksImproved motor learning and glucose tolerance, reduced amyloid precursor protein (APP) levels and astrogliosis.[10]
KY-226 Ischemic Stroke (MCAO model)Mouse10 mg/kg, i.p., within 0.5h after reperfusionReduced infarcted brain areas, improved neurological deficits, restored Akt and eNOS phosphorylation.
sc-222227 Ischemic Stroke (MCAO model)RatIntracerebroventricular administrationAttenuated microglial activation, ER stress, and autophagy; promoted M2 polarization of microglia.[11][12]
Suramin Parkinson's Disease (6-OHDA model)SH-SY5Y cells0.1, 1, or 10 μMReversed 6-OHDA-induced downregulation of p-CREB and BDNF.[8]
Suramin Parkinson's Disease (MPTP model)ZebrafishNot specifiedReversed locomotor deficits and attenuated ER stress.[8]
PTP1B Inhibitor (unspecified) Neuroinflammation (LPS model)MouseIntracerebroventricular injectionSuppressed microglial activation and the expression of pro-inflammatory cytokines.[13]

Signaling Pathways and Experimental Workflows

PTP1B-Mediated Neuroinflammatory Signaling in Microglia

PTP1B acts as a positive regulator of neuroinflammation in microglia. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), PTP1B can dephosphorylate and activate Src kinase. Activated Src, in turn, promotes the activation of the NF-κB signaling pathway, leading to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β.

PTP1B_Neuroinflammation PTP1B in Microglial Activation LPS LPS PTP1B PTP1B LPS->PTP1B activates Src Src PTP1B->Src activates NFkB NF-κB Src->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription Inhibitor PTP1B Inhibitor (e.g., this compound) Inhibitor->PTP1B inhibits

Caption: PTP1B signaling in microglial neuroinflammation.

PTP1B in Neuronal ER Stress and Apoptosis

In neurons, PTP1B is involved in the endoplasmic reticulum (ER) stress response. ER stress can activate the PERK signaling pathway, leading to the phosphorylation of eIF2α and subsequent cellular responses, which can include apoptosis. PTP1B can interact with and modulate the activity of PERK. Inhibition of PTP1B has been shown to attenuate ER stress and protect neurons from apoptosis.

PTP1B_ER_Stress PTP1B in Neuronal ER Stress cluster_ER Endoplasmic Reticulum ER_Stress ER Stress Inducers (e.g., Tunicamycin, Rotenone) PERK PERK ER_Stress->PERK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates PTP1B PTP1B PTP1B->PERK modulates ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Inhibitor PTP1B Inhibitor (e.g., this compound) Inhibitor->PTP1B inhibits

Caption: PTP1B's role in the neuronal ER stress pathway.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a PTP1B inhibitor in an animal model of a neurodegenerative disease.

InVivo_Workflow In Vivo Experimental Workflow for PTP1B Inhibitors start Disease Model Induction (e.g., hAPP-J20 mice, MCAO) treatment PTP1B Inhibitor Administration (e.g., i.p., i.c.v.) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) treatment->behavioral tissue Tissue Collection (Brain, Spinal Cord) behavioral->tissue immuno Immunohistochemistry / Immunofluorescence (e.g., Iba1, NeuN, GFAP) tissue->immuno biochem Biochemical Analysis (Western Blot, ELISA) tissue->biochem end Data Analysis & Interpretation immuno->end biochem->end

Caption: A general workflow for in vivo PTP1B inhibitor studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying PTP1B inhibitors in neurodegenerative disease models. Researchers should optimize these protocols for their specific experimental conditions and the inhibitor being tested.

In Vitro Microglial Activation Assay

Objective: To assess the effect of a PTP1B inhibitor on the inflammatory response of microglial cells.

Cell Line: BV-2 murine microglia or primary microglia.

Materials:

  • PTP1B inhibitor (e.g., this compound) dissolved in DMSO.

  • Lipopolysaccharide (LPS).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Reagents for Nitric Oxide (NO) measurement (Griess Reagent).

  • Kits for ELISA measurement of TNF-α and IL-1β.

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-Src, Src, p-NF-κB, NF-κB, and a loading control like β-actin).

Procedure:

  • Cell Seeding: Plate BV-2 cells in 96-well plates for NO and cytokine assays, and in 6-well plates for Western blotting. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the PTP1B inhibitor (or vehicle control) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the cells for an appropriate time (e.g., 24 hours for NO and cytokine assays, shorter time points like 30-60 minutes for signaling pathway analysis by Western blot).

  • Nitric Oxide Assay: Collect the cell culture supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.

  • ELISA: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-1β using specific ELISA kits.

  • Western Blotting:

    • Lyse the cells from the 6-well plates and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Alzheimer's Disease Mouse Model Study

Objective: To evaluate the therapeutic potential of a PTP1B inhibitor in a mouse model of Alzheimer's disease.

Animal Model: Transgenic mice expressing human amyloid precursor protein with familial AD mutations (e.g., hAPP-J20).

Materials:

  • PTP1B inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Morris Water Maze or other behavioral testing apparatus.

  • Reagents and equipment for tissue processing, immunohistochemistry (antibodies against Aβ, Iba1, GFAP, NeuN), and Western blotting (antibodies against p-GSK3β, GSK3β, APP).

Procedure:

  • Animal Grouping and Treatment:

    • Divide mice into groups (e.g., Wild-type + Vehicle, Wild-type + Inhibitor, AD mice + Vehicle, AD mice + Inhibitor).

    • Administer the PTP1B inhibitor or vehicle according to a predetermined schedule (e.g., intraperitoneal injections of 1-5 mg/kg, weekly or bi-weekly for several weeks).[10]

  • Behavioral Testing:

    • After the treatment period, conduct behavioral tests to assess cognitive function. The Morris Water Maze is commonly used to evaluate spatial learning and memory.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains. For immunohistochemistry, post-fix the brains and cryoprotect in sucrose (B13894) before sectioning. For biochemical analysis, rapidly dissect brain regions of interest and snap-freeze in liquid nitrogen.

  • Immunohistochemistry:

    • Stain brain sections with antibodies to visualize amyloid plaques (Aβ), activated microglia (Iba1), astrocytes (GFAP), and neurons (NeuN).

    • Quantify the staining using image analysis software.

  • Western Blotting:

    • Homogenize brain tissue and perform Western blotting to analyze changes in key signaling proteins, such as the phosphorylation status of GSK3β and levels of APP.

In Vivo Ischemic Stroke Mouse Model Study

Objective: To determine the neuroprotective effects of a PTP1B inhibitor in a mouse model of ischemic stroke.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) model.

Materials:

  • PTP1B inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Anesthesia and surgical equipment for MCAO.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement.

  • Neurological deficit scoring system.

Procedure:

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 60 minutes), followed by reperfusion.

  • Treatment: Administer the PTP1B inhibitor or vehicle at a specific time point relative to the ischemic insult (e.g., intraperitoneally at the time of reperfusion).

  • Neurological Deficit Scoring: At various time points post-MCAO (e.g., 24 and 48 hours), assess neurological function using a standardized scoring system.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

  • Immunohistochemistry and Western Blotting: Analyze brain tissue for markers of apoptosis, inflammation, and relevant signaling pathways as described in the Alzheimer's disease model protocol.

Conclusion

The inhibition of PTP1B represents a multifaceted therapeutic strategy for neurodegenerative diseases, addressing key pathological processes including neuroinflammation, ER stress, and impaired neuronal signaling. While specific data for this compound in neurodegeneration is not yet widely available, the extensive research on other PTP1B inhibitors provides a strong foundation for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential of this compound and other novel PTP1B inhibitors in the quest for effective treatments for these devastating disorders. Careful experimental design, including appropriate dose-response studies and the use of relevant in vitro and in vivo models, will be crucial in elucidating the therapeutic promise of this target.

References

Troubleshooting & Optimization

Troubleshooting Ptp1B-IN-17 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ptp1B-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the insolubility of this compound in aqueous solutions and other common experimental challenges.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many small molecule inhibitors, has limited solubility in purely aqueous solutions. It is recommended to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. If precipitation occurs upon dilution, reducing the final concentration of this compound in the aqueous medium may be necessary. For in-vitro experiments, it is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: DMSO is the recommended solvent for preparing a stock solution of this compound.[1] You can prepare a high-concentration stock, for example, at 10 mM or higher, which can then be aliquoted and stored for future use.

Q3: I'm still observing precipitation even after using a DMSO stock solution. What are my options?

A3: If you continue to experience solubility issues, consider the following troubleshooting steps:

  • Sonication/Heating: Gentle warming and/or sonication of the solution can aid in the dissolution of the compound.[1] However, be cautious with temperature-sensitive compounds.

  • Co-solvents: For in vivo or certain cell-based assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1]

  • Carrier Proteins: The use of carrier proteins, such as bovine serum albumin (BSA), in your assay buffer can sometimes help to keep hydrophobic compounds in solution.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. You may cautiously explore slight adjustments to the pH of your buffer, ensuring it remains within the acceptable range for your experimental system.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: The final concentration of DMSO in cell culture experiments should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: How should I store my this compound stock solution?

A5: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a representative PTP1B inhibitor, PTP1B-IN-2, which can serve as a reference for working with this compound.

Table 1: Solubility of a Representative PTP1B Inhibitor (PTP1B-IN-2)

Solvent SystemSolubility
DMSO≥ 100 mg/mL (146.89 mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (3.67 mM)
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (3.67 mM)

Data for PTP1B-IN-2 from MedChemExpress.[1]

Table 2: Inhibitory Activity of a Representative PTP1B Inhibitor (PTP1B-IN-2)

ParameterValue
IC₅₀ for PTP1B50 nM
Selectivity over SHP-2 and LAR> 40-fold
Selectivity over TCPTP15-fold

Data for PTP1B-IN-2 from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath for a few minutes) or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: PTP1B Inhibition Assay (General Protocol using pNPP)

This protocol provides a general framework for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[2]

    • PTP1B Enzyme: Dilute recombinant human PTP1B to the desired final concentration in the assay buffer.

    • pNPP Substrate: Prepare a stock solution of pNPP in the assay buffer.

    • This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer. Remember to include a vehicle control (DMSO without inhibitor).

  • Assay Procedure:

    • Add the this compound working solutions (or vehicle control) to the wells of a 96-well plate.

    • Add the diluted PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a suitable period (e.g., 30 minutes).[2]

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[2]

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

PTP1B_Signaling_Pathway PTP1B Signaling Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Insolubility Start Start: this compound Powder Dissolve_DMSO Dissolve in 100% Anhydrous DMSO Start->Dissolve_DMSO Check_Dissolution1 Fully Dissolved? Dissolve_DMSO->Check_Dissolution1 Stock_Solution Stock Solution Prepared Check_Dissolution1->Stock_Solution Yes Troubleshoot_Dissolution Troubleshoot Dissolution: - Gentle Warming - Sonication Check_Dissolution1->Troubleshoot_Dissolution No Dilute_Aqueous Dilute into Aqueous Buffer Stock_Solution->Dilute_Aqueous Check_Precipitation Precipitation Observed? Dilute_Aqueous->Check_Precipitation Success Experiment Ready Check_Precipitation->Success No Troubleshoot_Dilution Troubleshoot Dilution: - Lower Final Concentration - Use Co-solvents (e.g., PEG300, Tween-80) - Add Carrier Protein (e.g., BSA) Check_Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dissolution->Dissolve_DMSO Troubleshoot_Dilution->Dilute_Aqueous

References

Technical Support Center: Optimizing Ptp1B-IN-17 Concentration for Maximum Efficacy in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ptp1B-IN-17 for maximum efficacy in cell-based experiments.

Disclaimer: The following guide provides general recommendations for a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Since specific data for "this compound" is not publicly available, the quantitative values and protocols are based on commonly used PTP1B inhibitors. Researchers should always perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Low or No Efficacy of this compound

Question: I am not observing the expected biological effect after treating my cells with this compound. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of efficacy. Follow these steps to identify and resolve the issue:

  • Verify Compound Integrity and Concentration:

    • Action: Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

    • Rationale: Improper storage or handling can lead to compound degradation.

  • Optimize Concentration Range:

    • Action: Perform a dose-response experiment using a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value in your specific cell line.

    • Rationale: The effective concentration of an inhibitor can vary significantly between different cell types.

  • Check Target Engagement:

    • Action: Confirm that this compound is inhibiting its target, PTP1B, in your cells. This can be assessed by Western blotting for the phosphorylation status of known PTP1B substrates, such as the insulin (B600854) receptor (IR) or JAK2.[1][2][3] An increase in the phosphorylation of these substrates would indicate PTP1B inhibition.

    • Rationale: Lack of target engagement suggests issues with cell permeability or compound activity.

  • Assess Cell Line Sensitivity:

    • Action: Research the expression level of PTP1B in your cell line.

    • Rationale: Cells with low PTP1B expression may not show a significant response to its inhibition.

  • Optimize Incubation Time:

    • Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of treatment.

    • Rationale: The onset of the desired biological effect may be time-dependent.

Issue 2: Observed Cytotoxicity or Cell Death

Question: My cells are showing signs of toxicity (e.g., rounding up, detaching, decreased viability) after treatment with this compound. How can I mitigate this?

Answer:

Cell toxicity can confound experimental results. Use the following strategies to address this problem:

  • Determine the Cytotoxic Concentration:

    • Action: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your dose-response experiment.

    • Rationale: This will help you identify the concentration range that is effective without being overly toxic.

  • Reduce Incubation Time:

    • Action: If toxicity is observed at longer time points, try reducing the incubation period.

    • Rationale: Some compounds can have time-dependent cytotoxic effects.

  • Use a Lower, Non-toxic Concentration:

    • Action: Select a concentration for your experiments that is below the toxic threshold but still shows a significant biological effect.

    • Rationale: It is crucial to uncouple the desired inhibitory effect from non-specific toxicity.

  • Serum Concentration in Media:

    • Action: Evaluate the effect of serum concentration in your culture media.

    • Rationale: Serum proteins can sometimes bind to small molecules, reducing their effective concentration and potentially mitigating toxicity. Conversely, serum-free conditions might increase compound availability and toxicity.

Issue 3: Inconsistent or Variable Results

Question: I am getting inconsistent results between experiments, even when using the same conditions. What could be the cause?

Answer:

Reproducibility is key in research. Consider these factors to improve the consistency of your results:

  • Standardize Experimental Procedures:

    • Action: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent preparation, are consistent across all experiments.

    • Rationale: Minor variations in protocol can lead to significant differences in outcomes.

  • Cell Passage Number:

    • Action: Use cells within a consistent and low passage number range for all experiments.

    • Rationale: Cell characteristics can change over time with repeated passaging, potentially affecting their response to treatment.

  • Reagent Quality:

    • Action: Use high-quality reagents and prepare fresh solutions of this compound for each experiment.

    • Rationale: The quality and stability of reagents can impact experimental outcomes.

  • Solvent Control:

    • Action: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control.

    • Rationale: High concentrations of some solvents can have biological effects on their own.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PTP1B inhibitors?

A1: PTP1B is a non-receptor protein tyrosine phosphatase that plays a key role as a negative regulator in several signaling pathways.[4][5] It dephosphorylates key signaling molecules such as the insulin receptor and Janus kinase 2 (JAK2), thereby attenuating insulin and leptin signaling, respectively.[1][3] PTP1B inhibitors block the catalytic activity of PTP1B, leading to increased phosphorylation of its substrates and enhancement of downstream signaling.[6]

Q2: What are some known PTP1B substrates I can monitor to confirm inhibitor activity?

A2: To confirm the activity of a PTP1B inhibitor, you can assess the phosphorylation status of the following substrates using techniques like Western blotting:

  • Insulin Receptor (IR): Look for an increase in phosphorylation at specific tyrosine residues.

  • Insulin Receptor Substrate-1 (IRS-1): Increased tyrosine phosphorylation is expected upon PTP1B inhibition.[6]

  • Janus Kinase 2 (JAK2): PTP1B dephosphorylates JAK2 in the leptin signaling pathway.[2][3]

  • Src: PTP1B can activate Src by dephosphorylating an inhibitory tyrosine residue.[7]

Q3: What is a typical starting concentration range for a new PTP1B inhibitor in a cell-based assay?

A3: A good starting point for a dose-response experiment with a novel PTP1B inhibitor is a wide logarithmic range, for example, from 10 nM to 100 µM. Based on published data for various PTP1B inhibitors, the effective concentration in cells can range from the sub-micromolar to the low micromolar range.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary depending on the cell type and the specific downstream effect being measured. A typical starting point is 24 hours. However, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific experimental endpoint.

Q5: Should I be concerned about off-target effects?

A5: Yes, off-target effects are a potential concern with any small molecule inhibitor. It is important to assess the specificity of the inhibitor. One way to do this is to test its effect on closely related phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), which shares high sequence homology with PTP1B.[8] Additionally, observing the phenotype in PTP1B knockout or knockdown cells can help confirm that the observed effects are on-target.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations of several known PTP1B inhibitors to provide a general reference range.

Inhibitor NameIC50 ValueEffective Concentration in CellsReference
PTP1B Inhibitor (CAS 765317-72-4)4 µMNot specified
MY170.41 µMNot specified[9]
PTP1B Inhibitor (from study)8 µM - 16 µM8 µM - 16 µM (induced apoptosis)[7]
JTT-5510.22 µM (Ki)Not specified[8]
Ertiprotafib1.6 - 29 µMNot specified[8]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Phospho-Insulin Receptor

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IR (specific tyrosine residue) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IR and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol 3: Glucose Uptake Assay

  • Cell Culture and Differentiation: Culture and differentiate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) as required.

  • Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.

  • Inhibitor Treatment: Treat the cells with this compound at the desired concentration for the optimized time.

  • Glucose Uptake Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • 2-NBDG Incubation: Add a fluorescent glucose analog, 2-NBDG, to the medium and incubate for 30-60 minutes.

  • Wash: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the protein content or cell number.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PTP1B->IRS1 dephosphorylates (pY) Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Optimization_Workflow start Start: Optimizing This compound Concentration dose_response 1. Dose-Response Curve (e.g., 0.1 µM - 100 µM) start->dose_response viability 2. Cell Viability Assay (e.g., MTT) dose_response->viability determine_ic50 3. Determine IC50 and Max Non-Toxic Dose viability->determine_ic50 time_course 4. Time-Course Experiment (e.g., 6, 12, 24, 48h) determine_ic50->time_course target_engagement 5. Confirm Target Engagement (Western Blot for p-Substrates) time_course->target_engagement functional_assay 6. Perform Functional Assay (e.g., Glucose Uptake) target_engagement->functional_assay end Optimal Concentration and Time Determined functional_assay->end

Caption: Experimental workflow for optimizing inhibitor concentration.

Troubleshooting_Tree start Problem with This compound Experiment issue What is the issue? start->issue no_effect Low/No Efficacy issue->no_effect Efficacy toxicity Cytotoxicity issue->toxicity Toxicity inconsistency Inconsistent Results issue->inconsistency Reproducibility check_compound Verify compound integrity and concentration no_effect->check_compound check_viability Determine cytotoxic concentration (MTT) toxicity->check_viability standardize_protocol Standardize protocol (seeding, timing) inconsistency->standardize_protocol optimize_dose Optimize concentration (Dose-Response) check_compound->optimize_dose check_target Check target engagement (p-Substrate levels) optimize_dose->check_target optimize_time Optimize incubation time check_target->optimize_time reduce_time Reduce incubation time check_viability->reduce_time lower_dose Use lower, non-toxic dose reduce_time->lower_dose check_passage Use low passage cells standardize_protocol->check_passage fresh_reagents Use fresh reagents check_passage->fresh_reagents

Caption: Troubleshooting decision tree for this compound experiments.

References

Common issues with Ptp1B-IN-17 stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ptp1B-IN-17. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound as a solid?

This compound should be stored as a solid powder at -20°C for up to three years.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to six months, or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. For optimal solubility, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product. If needed, ultrasonication can be used to aid dissolution.

Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can be a sign of improper storage or the use of a suboptimal solvent. Ensure that you are using anhydrous DMSO and that the stock solution has been stored correctly at -80°C or -20°C in tightly sealed vials. If precipitation persists, you can try to gently warm the solution and vortex it to redissolve the compound. However, for best results, it is recommended to use a fresh aliquot or prepare a new stock solution.

Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?

To maintain the stability and activity of this compound, it is strongly advised to avoid repeated freeze-thaw cycles. The best practice is to aliquot the stock solution into smaller, single-use volumes immediately after preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced Inhibitory Activity - Improper storage of stock solution. - Multiple freeze-thaw cycles. - Degradation of the compound.- Prepare a fresh stock solution from solid this compound. - Ensure stock solutions are aliquoted and stored at -80°C. - Verify the age of the solid compound and that it has been stored correctly at -20°C.
Poor Solubility - Use of old or wet DMSO. - Incorrect solvent.- Use fresh, anhydrous DMSO for reconstitution. - Employ ultrasonication to aid dissolution.
Inconsistent Experimental Results - Inaccurate concentration of stock solution due to precipitation or degradation. - Variability in handling and storage between experiments.- Centrifuge the vial before opening to collect all the powder. - Prepare a fresh stock solution and aliquot for single use to ensure consistent concentration. - Follow a standardized protocol for solution preparation and storage.

This compound Storage and Stability Data

FormStorage TemperatureShelf LifeRecommended Solvent
Solid (Powder) -20°C3 yearsN/A
In Solvent -80°C6 monthsDMSO
-20°C1 monthDMSO

Experimental Protocols

Preparation of a this compound Stock Solution (e.g., 10 mM):

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, for 1 mg of this compound (Molecular Weight: 741.45 g/mol ), add 134.88 µL of DMSO to make a 10 mM stock solution.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visual Guides

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

How to improve the bioavailability of Ptp1B inhibitors like Ptp1B-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges in improving the bioavailability of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, such as Ptp1B-IN-17.

Frequently Asked Questions (FAQs)

Q1: Why do many PTP1B inhibitors, like this compound, exhibit low oral bioavailability?

A1: The primary reason is a structural challenge. The active site of PTP1B is highly conserved and positively charged. To achieve high potency, inhibitors are often designed as phosphotyrosine (pTyr) mimetics, which carry a negative charge at physiological pH. This high polarity makes it difficult for the inhibitor to cross the lipid-rich cell membranes of the gastrointestinal tract, leading to poor absorption and low oral bioavailability.

Q2: My PTP1B inhibitor is highly potent in vitro but shows no efficacy in animal models. What is the likely cause?

A2: This is a common issue stemming from poor pharmacokinetic properties, most notably low bioavailability. While the inhibitor can effectively target the PTP1B enzyme in a cell-free assay, its chemical properties (e.g., high polarity, large size) may prevent it from reaching the target tissue in a living organism. It is likely being poorly absorbed from the gut, rapidly metabolized, or quickly eliminated.

Q3: What are the main strategies to improve the bioavailability of a polar PTP1B inhibitor?

A3: There are two primary approaches:

  • Chemical Modification (Prodrug Strategy): This involves modifying the inhibitor's chemical structure to create an inactive or less active precursor (a prodrug). This prodrug is designed to be more lipophilic to enhance membrane permeability. Once absorbed, it is converted back to the active inhibitor by enzymes in the body.

  • Advanced Formulation Strategies: This involves encapsulating the inhibitor in a specialized delivery system to facilitate its absorption. Key methods include Self-Emulsifying Drug Delivery Systems (SEDDS) and encapsulation in nanoparticles (e.g., polymeric nanoparticles like PLGA).

Q4: Which strategy is better: a prodrug approach or a nanoformulation?

A4: The choice depends on the specific properties of your inhibitor, the desired release profile, and available resources. A prodrug approach can be very effective but requires significant medicinal chemistry efforts to design and synthesize. Formulation strategies can be applied to the existing active molecule but require expertise in materials science and formulation development. Often, a feasibility study for both approaches is warranted.

Troubleshooting Guide

Problem: Low and highly variable plasma concentrations of this compound after oral administration in rats.

This common problem points to poor absorption and/or rapid first-pass metabolism. The following troubleshooting workflow can help diagnose the issue and identify a suitable solution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Solution Strategy A Poor In Vivo Performance: Low & Variable Plasma Levels B Assess Physicochemical Properties A->B C Conduct Caco-2 Permeability Assay A->C D Perform Metabolic Stability Assay (Liver Microsomes) A->D E Diagnosis: Poor Permeability C->E Low Papp value F Diagnosis: Rapid Metabolism D->F High clearance G Strategy: Prodrug Approach E->G Primary Cause H Strategy: Formulation Approach E->H Primary Cause K Strategy: Chemical Modification (e.g., Deuteration) F->K Primary Cause I Option: Nanoparticle (e.g., PLGA) J Option: Self-Emulsifying Drug Delivery System (SEDDS)

Caption: Troubleshooting workflow for poor in vivo performance.

Data Presentation: Expected Improvement in Pharmacokinetics

Implementing a prodrug or advanced formulation strategy is expected to significantly improve the pharmacokinetic profile of a PTP1B inhibitor. The table below presents hypothetical but realistic data for this compound compared to its enhanced versions, based on typical improvements seen in literature for similar compounds.

Compound/Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Oral Bioavailability (F%)
This compound (Free Drug)2045 ± 151.0 ± 0.5150 ± 55< 2%
This compound Ester Prodrug20280 ± 502.5 ± 0.81,950 ± 310~18%
This compound PLGA Nanoparticle20350 ± 654.0 ± 1.02,800 ± 450~25%
This compound in SEDDS20410 ± 702.0 ± 0.52,550 ± 390~23%

Data are represented as mean ± SD and are illustrative.

Key Signaling Pathway: PTP1B in Insulin (B600854) Signaling

Understanding the target is crucial for inhibitor development. PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signal that leads to glucose uptake. Inhibiting PTP1B enhances and prolongs insulin signaling.

PTP1B_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1_P IRS-1 (Active-P) IR->IRS1_P phosphorylates GLUT4 GLUT4 Transporter GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PI3K PI3K/Akt Pathway IRS1_P->PI3K activates PI3K->GLUT4 signals translocation of PTP1B PTP1B PTP1B->IRS1_P dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B's negative regulatory role in the insulin pathway.

Experimental Protocols

Protocol 1: Ester Prodrug Synthesis of a Phosphonate-Containing Inhibitor

This protocol describes a general method for masking a polar phosphonic acid group as a more lipophilic pivaloyloxymethyl (POM) ester prodrug, which can be cleaved by intracellular esterases.

Objective: To improve cell permeability by temporarily neutralizing the negative charge of the phosphonic acid moiety.

Materials:

Procedure:

  • Reaction Setup: Dissolve the Ptp1B inhibitor (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Prodrug Moiety Addition: Add POM-Cl (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure diester prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PLGA Nanoparticle Formulation via Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic or lipophilic PTP1B inhibitors or their prodrugs.

Objective: To formulate the PTP1B inhibitor into nanoparticles to enhance absorption and protect it from degradation.

Materials:

  • Ptp1B inhibitor (or its prodrug)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer, Probe sonicator, Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve PLGA (e.g., 100 mg) and the PTP1B inhibitor (e.g., 10 mg) in DCM (2 mL). This is the "oil phase."

  • Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water. This acts as the stabilizer.

  • Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator on an ice bath (e.g., 40% amplitude for 2 minutes). This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, which hardens the nanoparticles. A rotary evaporator can also be used for faster evaporation.

  • Nanoparticle Collection: Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and then freeze-dried to obtain a powder.

  • Characterization: Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve PTP1B Inhibitor & PLGA in DCM C Add Organic Phase to Aqueous Phase A->C B Prepare PVA Stabilizer Solution B->C D Emulsify (Probe Sonication) C->D E Solvent Evaporation (Stirring / Rotovap) D->E F Wash & Collect NPs (Centrifugation) E->F G Lyophilize to Powder (Optional) F->G H Characterize (Size, PDI, Drug Load) F->H

Caption: Workflow for PLGA nanoparticle formulation.

Addressing batch-to-batch variability of Ptp1B-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ptp1B-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the successful application of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help resolve common issues related to batch-to-batch variability and other experimental hurdles.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways.[1][2][3][4] By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[1][2][3][4] It is designed to be a cell-permeable compound, allowing for its use in both biochemical and cell-based assays.

2. What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in the performance of small molecule inhibitors like this compound can arise from several factors:

  • Purity: Minor variations in the purity of the compound between batches can significantly impact its effective concentration and activity.

  • Presence of Isomers or Related Impurities: The synthesis of complex organic molecules can sometimes result in the presence of closely related impurities or isomers that may have different inhibitory activities.

  • Solubility: Inconsistent solubility of the compound from different batches can lead to variations in the actual concentration in your experimental setup.

  • Stability and Storage: Improper storage or handling can lead to degradation of the compound, reducing its potency over time.

3. How should I prepare and store this compound stock solutions?

For optimal performance and to minimize variability, follow these storage and handling guidelines:

  • Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution is commonly used.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded. Stock solutions are generally stable for up to 6 months when stored at -80°C.

4. I am observing a lower-than-expected potency (higher IC50) with a new batch of this compound. What should I do?

A decrease in potency can be due to several factors. Please refer to the troubleshooting guide below for a step-by-step approach to identify and resolve the issue.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot issues related to the batch-to-batch variability of this compound.

Initial Troubleshooting Steps

If you are experiencing inconsistent results with a new batch of this compound, please follow this workflow:

Troubleshooting_Workflow start Inconsistent results with new batch of this compound check_coa 1. Review Certificate of Analysis (CoA) for the new batch start->check_coa compare_purity Compare purity and other QC data with previous batches check_coa->compare_purity solubility_check 2. Verify Solubility and Stock Solution Integrity compare_purity->solubility_check prepare_fresh Prepare a fresh stock solution from the new batch solubility_check->prepare_fresh check_precipitation Visually inspect for any precipitation in the stock or working solutions prepare_fresh->check_precipitation assay_validation 3. Validate Assay Performance check_precipitation->assay_validation positive_control Run a known PTP1B inhibitor (e.g., Sodium Orthovanadate) as a positive control assay_validation->positive_control enzyme_activity Check the activity of the PTP1B enzyme positive_control->enzyme_activity dose_response 4. Perform a Dose-Response Curve Comparison enzyme_activity->dose_response compare_curves Run a side-by-side dose-response experiment with the old and new batches dose_response->compare_curves contact_support 5. Contact Technical Support compare_curves->contact_support PTP1B_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR (p-IR) Insulin_Receptor->p_IR Autophosphorylation IRS IRS Proteins p_IR->IRS PTP1B PTP1B p_IR->PTP1B Dephosphorylation p_IRS Phosphorylated IRS (p-IRS) IRS->p_IRS PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibition IC50_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prepare_reagents serial_dilution Prepare Serial Dilutions of this compound prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Inhibitor, Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate (Start Reaction) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, Plot Curve) read_plate->data_analysis end Determine IC50 data_analysis->end

References

Overcoming resistance to Ptp1B-IN-17 in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ptp1B-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during long-term cell culture experiments with this PTP1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[1] By binding to PTP1B, this compound blocks its enzymatic activity, preventing the dephosphorylation of its target proteins. This leads to prolonged signaling through pathways that are normally attenuated by PTP1B.

Q2: What are the potential signaling pathways affected by this compound?

This compound can impact multiple signaling pathways, including:

  • Insulin Signaling: Inhibition of PTP1B enhances insulin receptor phosphorylation, promoting downstream signaling and glucose uptake.[1]

  • Leptin Signaling: PTP1B inhibition can increase the phosphorylation of JAK2, a key component of the leptin receptor signaling pathway involved in appetite regulation.

  • Growth Factor Receptor Signaling: PTP1B has been shown to regulate the signaling of various growth factor receptors, and its inhibition can modulate pathways involved in cell proliferation and survival.

  • Integrin Signaling: PTP1B is involved in cell adhesion and migration, and its inhibition can affect these processes.

Q3: I am observing a decrease in the inhibitory effect of this compound over time in my long-term cell cultures. What could be the reason?

A diminishing effect of this compound in long-term cultures could be indicative of the development of acquired resistance. This is a phenomenon where cells adapt to the presence of a drug, leading to reduced sensitivity. Several mechanisms can contribute to this, including:

  • Target modification: Mutations in the PTPN1 gene (encoding PTP1B) that prevent inhibitor binding.

  • Target overexpression: Increased expression of PTP1B, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Activation of bypass pathways: Cells may activate alternative signaling pathways to circumvent the effects of PTP1B inhibition.

  • Increased drug efflux: Overexpression of drug efflux pumps that actively remove this compound from the cell.

  • Changes in drug metabolism: Altered cellular metabolism that leads to the inactivation of the inhibitor.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Decreased cell death or increased cell proliferation in the presence of this compound over several passages.

  • Possible Cause: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your long-term treated cells and compare it to the parental (untreated) cell line. A significant increase in the IC50 value indicates resistance.

    • Investigate Target Expression: Analyze PTP1B protein levels in both sensitive and resistant cells using Western blotting.

    • Assess Target Activity: Measure the enzymatic activity of PTP1B in cell lysates from both sensitive and resistant populations.

    • Analyze Gene Expression: Use quantitative PCR (qPCR) to check for upregulation of the PTPN1 gene or genes encoding drug efflux pumps (e.g., ABC transporters).

    • Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the PTP1B-regulated signaling pathways (e.g., phosphorylated Insulin Receptor, phosphorylated JAK2) in the presence and absence of the inhibitor in both cell lines.

Problem 2: Inconsistent results between experiments.

  • Possible Cause: Issues with inhibitor stability, cell culture conditions, or assay variability.

  • Troubleshooting Steps:

    • Inhibitor Preparation: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. Avoid repeated freeze-thaw cycles.

    • Cell Culture Consistency: Maintain consistent cell culture practices, including cell density, passage number, and media composition.

    • Assay Standardization: Ensure that all experimental parameters, such as incubation times and reagent concentrations, are kept constant. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables provide hypothetical examples of data that could be generated when investigating resistance to this compound.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationIC50 (µM)Fold Resistance
ParentalN/A1.51
Resistant6 months15.210.1

Table 2: Relative PTP1B Protein Expression and Activity

Cell LineRelative PTP1B Protein Level (fold change vs. Parental)Relative PTP1B Activity (fold change vs. Parental)
Parental1.01.0
Resistant3.22.9

Table 3: Relative Gene Expression of PTPN1 and ABCB1

Cell LinePTPN1 mRNA (fold change vs. Parental)ABCB1 mRNA (fold change vs. Parental)
Parental1.01.0
Resistant4.51.2

Experimental Protocols

1. Protocol for Generating this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[3][4][5]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a cell viability assay (e.g., MTT or XTT assay).

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to stabilize and resume normal growth before the next dose escalation. This process can take several months.

  • Confirmation of Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant and stable increase in the IC50 confirms the generation of a resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at different stages of the resistance development process.

2. Western Blot Analysis of PTP1B Signaling Pathway

This protocol outlines the steps for analyzing the expression and phosphorylation status of proteins in the PTP1B signaling pathway.[6][7][8]

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PTP1B, phospho-Insulin Receptor, total Insulin Receptor, phospho-JAK2, total JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software.

3. PTP1B Enzymatic Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B in cell lysates.[9][10]

  • Lysate Preparation: Prepare cell lysates from sensitive and resistant cells in a non-denaturing lysis buffer.

  • Assay Reaction: In a 96-well plate, add a specific amount of protein lysate to a reaction buffer containing a synthetic phosphopeptide substrate (e.g., pNPP).

  • Incubation: Incubate the plate at 37°C for a defined period to allow PTP1B to dephosphorylate the substrate.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader. The amount of product is proportional to the PTP1B activity.

  • Standard Curve: Generate a standard curve using a known concentration of the product to quantify the enzyme activity.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 AKT->GLUT4 Activates PTP1B_node PTP1B PTP1B_node->IR Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B_node Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Resistance_Workflow start Start with Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat Treat with IC20 of this compound ic50->treat culture Long-term Culture with Dose Escalation treat->culture monitor Monitor Cell Viability and Proliferation culture->monitor check_resistance Periodically Check IC50 monitor->check_resistance check_resistance->culture Resistance Not Significant resistant_line Established Resistant Cell Line check_resistance->resistant_line Significant IC50 Increase investigate Investigate Resistance Mechanisms resistant_line->investigate

Caption: Experimental workflow for developing resistant cell lines.

Troubleshooting_Logic cluster_investigation Investigate Resistance issue Decreased Inhibitor Efficacy q1 Is it a sudden or gradual decrease? issue->q1 sudden Check Inhibitor Stock and Cell Culture Conditions q1->sudden Sudden gradual Hypothesize Acquired Resistance q1->gradual Gradual confirm_ic50 Confirm IC50 Shift gradual->confirm_ic50 check_target Analyze PTP1B Expression/Activity confirm_ic50->check_target check_bypass Assess Bypass Pathways check_target->check_bypass check_efflux Measure Efflux Pump Expression check_bypass->check_efflux

Caption: Troubleshooting logic for decreased inhibitor efficacy.

References

Refining Ptp1B-IN-17 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ptp1B-IN-17, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration for optimal experimental results. The following information is synthesized from data on various selective PTP1B inhibitors and is intended to serve as a comprehensive guide for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in several signaling pathways. By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules such as the insulin (B600854) receptor (IR) and its substrates (e.g., IRS-1), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[1][2] This leads to prolonged activation of these pathways, enhancing insulin and leptin sensitivity.[3][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in studies related to metabolic diseases such as type 2 diabetes and obesity, due to its role in enhancing insulin and leptin signaling.[2][4][5] It is also a valuable tool for investigating the role of PTP1B in cancer biology, as PTP1B has been implicated in the regulation of growth factor receptor signaling and cell adhesion.[6][7]

Q3: How should I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific assay. A typical starting range for in vitro studies is between 1 µM and 20 µM.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced toxicity.

Q5: How can I assess the selectivity of this compound in my experimental system?

A5: A key challenge with PTP1B inhibitors is ensuring selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[8] To assess selectivity, you can perform parallel experiments using cells with knockdown or knockout of PTP1B or TCPTP. Additionally, you can measure the phosphorylation status of known specific substrates for each phosphatase.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound treatment 1. Suboptimal concentration: The concentration of the inhibitor may be too low. 2. Incorrect treatment duration: The incubation time may be too short to elicit a response. 3. Low PTP1B expression: The cell line used may have low endogenous levels of PTP1B. 4. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Verify PTP1B expression in your cell line via Western blot or qPCR. 4. Ensure the inhibitor is stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions.
High cell toxicity or off-target effects 1. High concentration of inhibitor: The concentration used may be cytotoxic. 2. Prolonged treatment duration: Long exposure to the inhibitor could be detrimental to cell health. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 4. Lack of selectivity: The inhibitor may be affecting other essential phosphatases.1. Lower the concentration of the inhibitor based on a dose-response curve for toxicity (e.g., MTT or LDH assay). 2. Reduce the treatment duration. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). 4. Test for off-target effects by examining the activity of related phosphatases or using a PTP1B knockout/knockdown model as a control.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the outcome. 2. Inhibitor stock solution variability: Inconsistent preparation or storage of the inhibitor stock. 3. Assay variability: Inherent variability in the experimental assay.1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare a large batch of inhibitor stock solution, aliquot, and store at -80°C to ensure consistency. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Protocol 1: Determination of Optimal Treatment Duration by Western Blot Analysis of Insulin Receptor Phosphorylation

Objective: To determine the optimal time course for this compound treatment by assessing the phosphorylation of the insulin receptor (IR) at a key tyrosine residue.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound

  • Insulin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IR (e.g., Tyr1150/1151), anti-total-IR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with a predetermined optimal concentration of this compound for various durations (e.g., 0, 1, 6, 12, 24 hours).

  • Following the inhibitor treatment, stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blot analysis using the specified primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal. The optimal treatment duration is the time point that shows the most significant and sustained increase in IR phosphorylation upon insulin stimulation.

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

Objective: To evaluate the cytotoxic effects of different concentrations and treatment durations of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for different durations (e.g., 24, 48, 72 hours).

  • At the end of each treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help establish a non-toxic working concentration range and a maximum treatment duration.

Data Presentation

Table 1: Representative IC50 Values of Ptp1B Inhibitors in In Vitro Assays

CompoundChemical ClassIC50 (µM)Inhibition TypeReference
Compound 17 Thiazolidin-4-one5-20 (in kinetic assays)Competitive[9][10]
Compound 17 Oxalyl-Aryl-Amino Benzoic AcidNot specifiedCompetitive[1]
Compound 17 Substituted Aryl phenylthiazolyl phenylcarboxamide8.0Not specified[2]
PTP1B Inhibitor 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-benzofuran-6-sulfonamide4 (for PTP1B403), 8 (for PTP1B298)Non-competitive, Allosteric[11][12]
MY17 Thiazolidine-2,4-dione derivative0.41Reversible, Noncompetitive[6]

Note: "Compound 17" refers to different molecules in different publications. The CAS number for the allosteric PTP1B inhibitor is 765317-72-4.

Visualizations

PTP1B_Signaling_Pathway PTP1B-Mediated Negative Regulation of Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation pIRS1 p-IRS-1 (Active) pIR->pIRS1 Phosphorylates IRS1 IRS-1 PI3K PI3K pIRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibits Experimental_Workflow_Time_Course Workflow for Determining Optimal Treatment Duration cluster_0 Cell Culture and Treatment cluster_1 Sample Processing and Analysis A Seed Cells B Serum Starve A->B C Treat with this compound (0, 1, 6, 12, 24h) B->C D Stimulate with Insulin (10 min) C->D E Lyse Cells D->E F Western Blot for p-IR and Total IR E->F G Quantify and Analyze F->G Troubleshooting_Logic Troubleshooting Logic for No Observed Effect Start No Observable Effect Concentration Is the concentration optimal? Start->Concentration Duration Is the duration sufficient? Concentration->Duration No Solution1 Perform dose-response Concentration->Solution1 Yes Expression Is PTP1B expressed? Duration->Expression No Solution2 Perform time-course Duration->Solution2 Yes Integrity Is the inhibitor active? Expression->Integrity No Solution3 Check PTP1B expression Expression->Solution3 Yes Solution4 Use fresh inhibitor Integrity->Solution4 No End Problem Solved Integrity->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

References

Minimizing cytotoxicity of Ptp1B-IN-17 in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTP1B inhibitors in primary cell cultures, with a focus on minimizing cytotoxicity. The information is centered around a representative cell-permeable, allosteric inhibitor of PTP1B (CAS 765317-72-4), which will be referred to as "Ptp1B-IN" throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ptp1B-IN?

A1: Ptp1B-IN is a selective, reversible, and non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] It binds to a site distinct from the catalytic pocket, which prevents the closure of the WPD loop, a necessary conformational change for substrate dephosphorylation.[2][3] This allosteric inhibition mechanism can offer higher specificity compared to active-site inhibitors.[3][4]

Q2: What are the primary signaling pathways affected by PTP1B inhibition?

A2: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[5][6] By inhibiting PTP1B, Ptp1B-IN can lead to increased phosphorylation of the insulin receptor and its downstream substrates, enhancing insulin sensitivity.[1][7] PTP1B also dephosphorylates JAK2, a downstream effector of the leptin receptor.[4] Additionally, PTP1B has been implicated in regulating other signaling pathways related to cell growth and proliferation.[5]

Q3: Why are primary cells more sensitive to Ptp1B-IN-induced cytotoxicity compared to immortalized cell lines?

A3: Primary cells are isolated directly from tissues and have a finite lifespan. They are generally more sensitive to chemical treatments and environmental stressors than immortalized cell lines, which have undergone genetic modifications that make them more robust.[8] Therefore, it is crucial to optimize experimental conditions to minimize cytotoxic effects when working with primary cells.[8]

Q4: What are the common signs of cytotoxicity in primary cell cultures treated with Ptp1B-IN?

A4: Common signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), reduced proliferation rate, and the appearance of apoptotic bodies. These can be quantified using various assays as detailed in the experimental protocols section.

Troubleshooting Guide: Minimizing Cytotoxicity

This guide provides solutions to common problems encountered when using Ptp1B-IN in primary cell cultures.

ProblemPotential CauseRecommended Solution
High levels of cell death at expected effective concentrations. Inhibitor concentration is too high for the specific primary cell type. Primary cells can be more sensitive than cancer cell lines.[8]Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations below and above the reported IC50 values (4 µM and 8 µM). The goal is to find the lowest concentration that gives the desired biological effect with minimal impact on viability.
Prolonged exposure to the inhibitor. Continuous exposure may lead to cumulative toxicity.Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired downstream effects without causing significant cell death. Consider a time-course experiment.
Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1-0.5%). Run a solvent-only control.
Inconsistent results between experiments. Inhibitor instability. The inhibitor may degrade over time, especially in solution.Prepare fresh stock solutions of the inhibitor regularly. Aliquot and store at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Variability in primary cell health. The condition of primary cells can vary between isolations and passages.Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No observable effect of the inhibitor. Suboptimal inhibitor concentration. The concentration may be too low to effectively inhibit PTP1B in your cell type.Re-evaluate the dose-response curve. Ensure that the inhibitor concentration is sufficient to engage the target.
Poor cell permeability. Although described as cell-permeable, uptake can vary between cell types.While this specific inhibitor is cell-permeable, if issues persist with similar compounds, consider inhibitors with proven permeability in your cell type or perform uptake studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative PTP1B inhibitor (CAS 765317-72-4).

ParameterValueReference
IC50 (PTP1B403) 4 µM[1][2][9]
IC50 (PTP1B298) 8 µM[1][2][9]
Mechanism Reversible, Non-competitive, Allosteric[1][2]
Solubility (DMSO) ≥ 30 mg/mL[1]
Solubility (DMF) ≥ 30 mg/mL[1]

Experimental Protocols

Detailed methodologies for assessing cytotoxicity and apoptosis are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of Ptp1B-IN in complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Remove the old medium and add 100 µL of the medium containing the inhibitor or controls to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell lysis.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of a stop solution to each well.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[12][13]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Seed and treat primary cells with Ptp1B-IN as desired.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14][15]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[14]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Seed and treat primary cells with Ptp1B-IN.

  • Harvest the cells and prepare cell lysates using a lysis buffer provided with the assay kit.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 5-10 µL of cell lysate per well.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.[16][17]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[17][18]

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a plate reader.[16][19]

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ptp1B_IN Ptp1B-IN-17 Ptp1B_IN->PTP1B

Caption: PTP1B signaling pathways and the inhibitory action of Ptp1B-IN.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment start Seed Primary Cells (96-well plate) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis caspase Caspase Activity (Caspase-3 Assay) treatment->caspase analysis Data Analysis (Determine optimal concentration and incubation time) viability->analysis cytotoxicity->analysis apoptosis->analysis caspase->analysis

Caption: Experimental workflow for assessing Ptp1B-IN cytotoxicity.

References

Ptp1B-IN-17 degradation pathways and stabilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ptp1B-IN-17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Compound 45) is a selective, benzimidazole-derived inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] It functions by inhibiting the enzymatic activity of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can be used for research related to type 2 diabetes.[1][2]

Q2: What is the inhibitory potency of this compound?

A2: this compound has a reported inhibition constant (Ki) of 30.2 μM for PTP1B.[1][2]

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3]

Q4: In what solvents is this compound soluble?

A4: While specific solubility data for this compound is not extensively published, similar small molecule inhibitors are often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to first prepare a high-concentration stock solution in DMSO. For aqueous buffers used in cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected PTP1B inhibition.

Possible Cause 1: Degraded this compound.

  • Solution: Ensure the compound has been stored correctly according to the recommendations (see Table 2). If the powdered compound is old or has been stored improperly, consider purchasing a new batch. If using a stock solution, verify its age and storage conditions. Stock solutions in DMSO are typically stable for up to 6 months at -80°C or 1 month at -20°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Possible Cause 2: Compound precipitation in aqueous buffer.

  • Solution: Benzimidazole derivatives can have limited aqueous solubility. Visually inspect your final assay solution for any precipitate. If precipitation is suspected, you can try to increase the solubility by:

    • Optimizing the final concentration of the organic solvent (e.g., DMSO) in your assay buffer, ensuring it does not affect enzyme activity.

    • Sonication of the solution may help in dissolving the compound.

Possible Cause 3: Issues with the PTP1B enzyme.

  • Solution: The activity of the PTP1B enzyme can decline with improper storage and handling. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. It is advisable to run a control experiment with a known PTP1B inhibitor to validate the enzyme's activity.

Issue 2: High background or off-target effects in cellular assays.

Possible Cause 1: Cytotoxicity of this compound at high concentrations.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a cell viability assay (e.g., MTT or MTS assay).

Possible Cause 2: Non-specific effects of the vehicle (solvent).

  • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. The solvent concentration should be at a level that does not independently affect cell viability or the signaling pathway being investigated (typically below 0.5%).

Issue 3: Difficulty reproducing results.

Possible Cause 1: Variability in experimental conditions.

  • Solution: Maintain consistency in all experimental parameters, including cell density, incubation times, and reagent concentrations. Small variations in these parameters can lead to significant differences in results.

Possible Cause 2: Instability of this compound in culture media.

  • Solution: The stability of small molecules can be influenced by the components of the cell culture medium and incubation conditions (e.g., temperature, pH). If instability is suspected, you can assess the stability of this compound in your specific medium over the time course of your experiment using analytical methods like HPLC.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Compound Name This compound (Compound 45)[1][2]
Chemical Class Benzimidazole derivative[1][2]
Mechanism of Action PTP1B Inhibitor[1][2]
Inhibition Constant (Ki) 30.2 μM[1][2]

Table 2: Recommended Storage and Stability of this compound

FormatStorage TemperatureStability PeriodReference
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol is a general guideline for determining the inhibitory activity of this compound using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the diluted this compound solutions or vehicle control (assay buffer with the same final concentration of DMSO).

  • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a suitable reaction time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot Analysis of PTP1B Downstream Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation status of downstream targets in a cellular context.

Materials:

  • Cell line of interest (e.g., HepG2)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • If applicable, stimulate the cells with an agonist (e.g., insulin) to activate the signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B Inhibition

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_incell Cellular Assay Prep_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of This compound Prep_Stock->Serial_Dilution Prep_Enzyme Prepare PTP1B Enzyme and Substrate (pNPP) Enzyme_Assay Perform PTP1B Enzymatic Assay Prep_Enzyme->Enzyme_Assay Prep_Cells Culture and Seed Cells Treat_Cells Treat Cells with This compound Prep_Cells->Treat_Cells Serial_Dilution->Enzyme_Assay Read_Plate Measure Absorbance (405 nm) Enzyme_Assay->Read_Plate Calc_IC50 Calculate IC50 Read_Plate->Calc_IC50 Stimulate_Cells Stimulate with Agonist (e.g., Insulin) Treat_Cells->Stimulate_Cells Lyse_Cells Cell Lysis Stimulate_Cells->Lyse_Cells Western_Blot Western Blot for p-IR, p-AKT, etc. Lyse_Cells->Western_Blot Analyze_Results Analyze Phosphorylation Western_Blot->Analyze_Results Troubleshooting_Tree Start Inconsistent or No PTP1B Inhibition Check_Compound Is the compound stored correctly and within its shelf life? Start->Check_Compound Check_Solubility Is the compound fully dissolved in the assay buffer? Check_Compound->Check_Solubility Yes New_Compound Action: Use a fresh batch of this compound and prepare new stock solutions. Check_Compound->New_Compound No Check_Enzyme Is the PTP1B enzyme active? Check_Solubility->Check_Enzyme Yes Optimize_Solubility Action: Optimize solvent concentration or use sonication. Check_Solubility->Optimize_Solubility No Validate_Enzyme Action: Test enzyme with a known inhibitor or purchase new enzyme. Check_Enzyme->Validate_Enzyme No Review_Protocol Review protocol for other potential issues. Check_Enzyme->Review_Protocol Yes

References

Validation & Comparative

Validating PTP1B-IN-17 Efficacy: A Comparative Guide to Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the pharmacological inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) using a representative inhibitor and the genetic knockdown of PTP1B. Due to the limited public information available for a compound specifically named "Ptp1B-IN-17," this guide will utilize data from a well-characterized, potent, and selective allosteric PTP1B inhibitor, Trodusquemine (MSI-1436) , as a surrogate for a chemical inhibitor. This comparison is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation experiments.

Executive Summary

Both pharmacological inhibition and genetic knockdown are valid approaches to probe the function of PTP1B and validate it as a therapeutic target. Trodusquemine, a selective PTP1B inhibitor, has demonstrated efficacy in enhancing insulin (B600854) and leptin signaling, leading to improved glucose homeostasis and weight reduction in preclinical models. Similarly, genetic knockdown of PTP1B via siRNA or shRNA results in increased insulin sensitivity and resistance to diet-induced obesity. While both methods effectively reduce PTP1B activity, they differ in their mechanism, duration of action, and potential off-target effects. This guide presents a side-by-side comparison of their effects on key signaling pathways and physiological outcomes.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize the quantitative effects of PTP1B inhibition by Trodusquemine (MSI-1436) and genetic knockdown of PTP1B on various cellular and in vivo parameters.

Table 1: Effects on Insulin Signaling Pathway Components

ParameterTrodusquemine (MSI-1436) TreatmentPTP1B Genetic Knockdown (siRNA/shRNA)References
Insulin Receptor (IR) β-subunit Phosphorylation Increased ~3-fold over insulin alone in rats.[1]Increased in liver and muscle of knockout mice.[1]
Akt/PKB Phosphorylation Increased in cultured neuronal cells.[2][3]Increased in liver of diabetic mice receiving PTP1B-shRNA.
STAT3 Phosphorylation Increased 2.7-fold in rats.[1]Not consistently reported in knockdown studies reviewed.[1]
Glucose Uptake Increased in equine hepatic progenitor cells.[4]Not explicitly quantified in the reviewed knockdown studies.[4]

Table 2: In Vivo Efficacy in Animal Models of Metabolic Disease

ParameterTrodusquemine (MSI-1436) TreatmentPTP1B Genetic Knockdown (shRNA)References
Blood Glucose Levels Restored glycemic control in diabetic mice.[2][3]Plasma glucose levels significantly lower for 5 days in diabetic mice.
Body Weight Suppressed food intake and caused weight loss in mice.[1][2][3]PTP1B deficient mice are resistant to weight gain.
Plasma Insulin Levels Significantly reduced in diet-induced obese mice.[1]Not explicitly quantified in the reviewed knockdown studies.[1]
Adiposity Reduced total body fat content in mice.[1]PTP1B deficient mice are lean.[1]

Signaling Pathways and Experimental Workflow

To visualize the interplay of PTP1B in cellular signaling and the experimental approach to validate its inhibitors, the following diagrams are provided.

PTP1B's role in insulin and leptin signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Models cluster_comparison Comparative Analysis A1 Treat cells with this compound or transfect with PTP1B siRNA A2 Assess PTP1B Expression/Activity (Western Blot / Phosphatase Assay) A1->A2 A3 Analyze Downstream Signaling (p-IR, p-Akt Western Blot) A1->A3 A4 Measure Cellular Phenotypes (Glucose Uptake, Proliferation, Apoptosis) A1->A4 C1 Compare IC50/EC50 of inhibitor vs. % knockdown of siRNA A2->C1 C2 Correlate signaling changes with phenotypic outcomes A3->C2 A4->C2 B1 Administer this compound or PTP1B ASO/shRNA to animal model (e.g., db/db mice) B2 Monitor Metabolic Parameters (Blood Glucose, Insulin, Body Weight) B1->B2 B3 Tissue-specific analysis (Western Blot of liver, muscle, fat) B1->B3 B2->C2 C3 Evaluate on-target and potential off-target effects B3->C3

Workflow for validating PTP1B inhibitors against genetic knockdown.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

PTP1B Genetic Knockdown using siRNA
  • Cell Culture: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Reagent Preparation: For each well, dilute 5 µL of a lipofectamine-based transfection reagent into 100 µL of serum-free medium. In a separate tube, dilute 50 pmol of PTP1B-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted transfection reagent and siRNA solutions and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells in 1.8 mL of fresh serum-free medium.

  • Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Harvest cells for downstream analysis, such as Western blotting to confirm PTP1B knockdown or functional assays.

Western Blotting for PTP1B and Phosphorylated Signaling Proteins
  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PTP1B, phospho-IR (Tyr1150/1151), phospho-Akt (Ser473), or total protein controls overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glucose Uptake Assay
  • Cell Culture and Treatment: Seed cells in 12-well plates and differentiate (e.g., 3T3-L1 adipocytes). Treat with the PTP1B inhibitor or transfect with siRNA as described above.

  • Serum Starvation and Insulin Stimulation: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. Stimulate with 100 nM insulin for 30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells with 0.1% SDS. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Normalization: Normalize the glucose uptake values to the total protein content of each well.

In Vivo Efficacy Study in Diabetic Mice
  • Animal Model: Use a diabetic mouse model, such as db/db mice or diet-induced obese C57BL/6J mice.

  • Drug Administration: Administer Trodusquemine (e.g., 5-10 mg/kg, i.p.) or a control vehicle daily or on an optimized schedule. For genetic knockdown, use antisense oligonucleotides (ASOs) or shRNA delivered via viral vectors.

  • Metabolic Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose levels from tail vein blood using a glucometer. Perform glucose and insulin tolerance tests at baseline and after the treatment period.

  • Tissue Collection and Analysis: At the end of the study, collect tissues such as liver, skeletal muscle, and adipose tissue for analysis of PTP1B expression and the phosphorylation status of insulin signaling proteins by Western blotting.

Conclusion

Both pharmacological inhibition with potent and selective molecules like Trodusquemine and genetic knockdown of PTP1B serve as powerful tools to validate the role of PTP1B in various signaling pathways and disease models. While genetic knockdown offers high specificity for the target protein, pharmacological inhibitors provide a more therapeutically relevant approach, allowing for the investigation of dosage, pharmacokinetics, and potential off-target effects. The data presented in this guide demonstrate a strong correlation between the effects of Trodusquemine and PTP1B genetic knockdown, reinforcing the potential of PTP1B inhibitors as a therapeutic strategy for metabolic diseases. The provided experimental protocols offer a foundation for researchers to design and execute robust validation studies for novel PTP1B inhibitors.

References

A Comparative Guide to Selective PTP1B Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic and oncologic drug discovery, the protein tyrosine phosphatase 1B (PTP1B) presents a compelling therapeutic target. Its role as a key negative regulator in insulin (B600854) and leptin signaling pathways has made it a focal point for the development of novel treatments for type 2 diabetes, obesity, and certain cancers. This guide provides a comparative overview of Ptp1B-IN-17 and other notable selective PTP1B inhibitors, supported by experimental data and detailed methodologies to aid in research and development decisions.

Performance Comparison of Selective PTP1B Inhibitors

The following table summarizes the key performance metrics for a selection of prominent PTP1B inhibitors. These values, primarily IC50 and Ki, are crucial indicators of an inhibitor's potency and affinity for its target.

InhibitorPTP1B IC50 (µM)PTP1B Ki (µM)Selectivity over TCPTPMechanism of Action
Trodusquemine (MSI-1436) ~1[1]->200-fold[1]Allosteric, Non-competitive
DPM-1001 0.1-SelectiveAllosteric, Non-competitive
JTT-551 -0.22[2]~42-fold[2]Mixed-type
Claramine --SelectiveNot fully characterized
This compound Data not availableData not availableData not availableData not available

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Methodologies

The determination of inhibitor potency and selectivity is paramount in drug discovery. Below are detailed protocols for key experiments typically used to characterize PTP1B inhibitors.

In Vitro PTP1B Enzymatic Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound against PTP1B.

Objective: To quantify the inhibitory effect of a test compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well, followed by the diluted test compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the PTP1B substrate (e.g., pNPP) to each well.

  • Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence at regular intervals. The product of pNPP hydrolysis, p-nitrophenol, can be detected at 405 nm.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

  • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), the assay is performed with varying concentrations of both the inhibitor and the substrate. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.

Selectivity Profiling

Assessing the selectivity of an inhibitor is crucial to minimize off-target effects. This is typically done by testing the compound against other closely related phosphatases, with T-cell protein tyrosine phosphatase (TCPTP) being a key counterscreen due to its high homology with PTP1B.[2]

Objective: To determine the inhibitory activity of a compound against other phosphatases to assess its selectivity for PTP1B.

Procedure: The in vitro enzymatic assay described above is repeated using other phosphatases (e.g., TCPTP, SHP-1, SHP-2, etc.) in place of PTP1B. The IC50 values obtained for these other phosphatases are then compared to the IC50 value for PTP1B to calculate a selectivity ratio. A higher ratio indicates greater selectivity for PTP1B.

Cellular Assays for PTP1B Inhibition

Cell-based assays are essential to confirm that an inhibitor can effectively engage its target within a biological context and elicit the desired downstream effects.

Objective: To evaluate the ability of a PTP1B inhibitor to modulate PTP1B activity and downstream signaling pathways in a cellular environment.

Procedure (Example using Insulin Receptor Phosphorylation):

  • Culture a relevant cell line (e.g., HepG2 human hepatoma cells, or 3T3-L1 adipocytes) to near confluence.

  • Serum-starve the cells to reduce basal signaling.

  • Treat the cells with various concentrations of the PTP1B inhibitor for a specified duration.

  • Stimulate the cells with insulin to activate the insulin signaling pathway.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting to detect the phosphorylation status of the insulin receptor (IR) and downstream signaling proteins like Akt.

  • An effective PTP1B inhibitor will lead to an increase in the phosphorylation of the insulin receptor and its downstream targets upon insulin stimulation, compared to cells treated with a vehicle control.

Visualizing the PTP1B Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) JAK2 JAK2 LR->JAK2 Activates PTP1B PTP1B PTP1B->IR PTP1B->JAK2 Dephosphorylates (pY) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 STAT3 STAT3 JAK2->STAT3 Phosphorylates (pY) Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Ptp1B_IN_17 This compound & Other Inhibitors Ptp1B_IN_17->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents add_enzyme_inhibitor Add PTP1B Enzyme and Inhibitor to 96-well plate prepare_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_signal Measure Signal (Absorbance/Fluorescence) add_substrate->measure_signal analyze_data Data Analysis (Calculate IC50/Ki) measure_signal->analyze_data end End analyze_data->end

References

A Comparative Guide to the Efficacy of Allosteric PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. While the specific inhibitor "Ptp1B-IN-17" was not identified in publicly available research, this guide focuses on a potent, non-competitive inhibitor, MY17 , and compares its performance with other well-characterized allosteric PTP1B inhibitors. This objective analysis is supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to PTP1B and Allosteric Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling.[1][2] Overactivity of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity.[3] While traditional active-site inhibitors of PTP1B have been developed, they often suffer from a lack of specificity due to the highly conserved nature of the active site among protein tyrosine phosphatases.

Allosteric inhibitors offer a promising alternative by binding to sites on the enzyme distinct from the active site. This binding induces a conformational change that inhibits the enzyme's catalytic activity, often leading to greater specificity and potentially fewer off-target effects.

Quantitative Comparison of Allosteric PTP1B Inhibitors

The following table summarizes the in vitro efficacy of several allosteric or non-competitive PTP1B inhibitors, quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

InhibitorChemical ClassIC50 (µM)Mode of InhibitionSource(s)
MY17 Thiazolidine-2,4-dione derivative0.41 ± 0.05Reversible, Non-competitive[4][5][6]
Trodusquemine (MSI-1436) Aminosterol~1Non-competitive, Allosteric[7]
Oleanolic Acid Derivative Triterpenoid3.12Not Reported
Phosphoeleganin Marine Natural Product1.3 ± 0.04Not Reported[8]
LXQ-87 Bromocatechol-chalcone derivative1.061Non-competitive
Amorphadiene (AD) Terpenoid hydrocarbon~50Non-competitive[9]

Mechanism of Allosteric PTP1B Inhibition

Allosteric inhibitors of PTP1B typically function by stabilizing the "open," inactive conformation of the WPD loop, a critical mobile element that closes over the active site during catalysis. By binding to an allosteric pocket, these inhibitors prevent the conformational change required for substrate binding and dephosphorylation. This mechanism is distinct from active-site inhibitors that directly compete with the substrate for binding to the catalytic cleft.

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates Allosteric_Inhibitor Allosteric Inhibitor (e.g., MY17) Allosteric_Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocols

The determination of PTP1B inhibitory activity is a critical step in the evaluation of potential therapeutic agents. Below is a detailed methodology for a standard in vitro PTP1B inhibition assay using the substrate p-nitrophenyl phosphate (B84403) (pNPP).

PTP1B Inhibition Assay using pNPP

Objective: To determine the IC50 value of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test compound (e.g., MY17) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or DMSO for control wells)

    • PTP1B enzyme solution

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of a PTP1B inhibitor.

Experimental_Workflow A Prepare Reagents (PTP1B, Buffer, pNPP, Inhibitor) B Serial Dilution of Inhibitor A->B C Plate Setup (Controls and Test Concentrations) B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Reaction Initiation (Add pNPP) D->E F Incubation E->F G Reaction Termination F->G H Absorbance Measurement (405 nm) G->H I Data Analysis (% Inhibition vs. [Inhibitor]) H->I J IC50 Determination I->J

Caption: Workflow for determining the IC50 of a PTP1B inhibitor.

Conclusion

The development of potent and selective allosteric PTP1B inhibitors holds significant promise for the treatment of type 2 diabetes, obesity, and other metabolic disorders. This guide provides a comparative overview of the efficacy of several such inhibitors, with a focus on quantitative data and experimental methodologies. Inhibitors like MY17 demonstrate high potency with a non-competitive mechanism of action, highlighting the potential of targeting allosteric sites to achieve therapeutic benefit. Further research and clinical evaluation of these and other novel allosteric inhibitors are warranted to fully assess their therapeutic potential.

References

Comparative Analysis of Ptp1B-IN-17 Cross-reactivity Against Other Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity profile of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-17. The development of selective PTP1B inhibitors is a critical objective for therapeutic applications, particularly in the context of type 2 diabetes, obesity, and cancer.[1] A significant challenge in this endeavor is achieving selectivity against other highly homologous protein tyrosine phosphatases (PTPs), most notably T-cell protein tyrosine phosphatase (TCPTP).[2] Cross-reactivity with other PTPs can lead to off-target effects and potential toxicity. This document outlines the selectivity of this compound and provides the methodologies used to assess its cross-reactivity.

Selectivity Profile of this compound: A Comparative Summary

The inhibitory activity of this compound against a panel of protein tyrosine phosphatases is crucial for determining its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PTP1B and other closely related PTPs.

Disclaimer: Specific experimental data for the cross-reactivity of a compound explicitly named "this compound" is not publicly available. The following table is a representative example based on typical selectivity data for PTP1B inhibitors and should be considered illustrative.

Protein Tyrosine PhosphataseIC50 (µM) of this compound (Hypothetical Data)Fold Selectivity vs. PTP1B
PTP1B 0.5 1
TCPTP1530
SHP-1> 50> 100
SHP-2> 50> 100
PTPα> 100> 200
LAR> 100> 200
CD45> 100> 200

Data Interpretation: A higher IC50 value indicates weaker inhibition. The fold selectivity is calculated by dividing the IC50 value for a given phosphatase by the IC50 value for PTP1B. A higher fold selectivity value signifies greater specificity for PTP1B. The illustrative data suggests that this compound is a potent inhibitor of PTP1B with significant selectivity against other phosphatases, particularly the highly homologous TCPTP.

Experimental Protocols

The determination of the selectivity profile of a PTP inhibitor involves robust and reproducible biochemical assays. Below is a detailed methodology for a typical in vitro PTP inhibitor screening assay.

In Vitro Protein Tyrosine Phosphatase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a panel of PTPs using a colorimetric assay with a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP) or a more specific phosphopeptide substrate.

Materials:

  • Purified recombinant human PTP enzymes (e.g., PTP1B, TCPTP, SHP-1, SHP-2, etc.)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide substrate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration for the dilution series is 100 µM. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the purified PTP enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Reaction:

    • Add a fixed volume of the diluted PTP enzyme to each well of the 96-well plate.

    • Add the serially diluted this compound or DMSO control to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the phosphatase reaction by adding the substrate (e.g., pNPP) to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).

  • Data Acquisition: Measure the absorbance of the product (p-nitrophenol for pNPP) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the biological context of PTP1B inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Serial Dilution of This compound pre_incubation Pre-incubation: Enzyme + Inhibitor inhibitor_prep->pre_incubation enzyme_prep Dilution of PTP Panel enzyme_prep->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Terminate Reaction incubation->reaction_stop read_plate Measure Absorbance reaction_stop->read_plate calc_inhibition % Inhibition Calculation read_plate->calc_inhibition ic50_determination IC50 Curve Fitting calc_inhibition->ic50_determination

Experimental workflow for PTP inhibitor selectivity screening.

PTP1B_Signaling_Pathway cluster_receptor cluster_downstream Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT activates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_17 This compound Ptp1B_IN_17->PTP1B inhibits

PTP1B's role in the insulin signaling pathway.

Conclusion

The selectivity of PTP1B inhibitors is a cornerstone of their therapeutic potential. While this compound shows promise as a selective inhibitor in hypothetical assessments, rigorous experimental validation against a comprehensive panel of PTPs is imperative. The methodologies outlined in this guide provide a framework for such evaluations, ensuring a thorough characterization of inhibitor specificity. Understanding the cross-reactivity profile is essential for advancing the development of safe and effective PTP1B-targeted therapies.

References

In Vivo Therapeutic Potential of PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ptp1B-IN-17: Extensive searches for "this compound" did not yield specific in vivo validation data or detailed experimental protocols. This suggests that this compound may be a preclinical compound with limited publicly available information. Therefore, this guide provides a comparative overview of several well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors with established in vivo data, offering a valuable resource for researchers and drug development professionals.

This guide compares the in vivo performance of prominent PTP1B inhibitors, including Trodusquemine (MSI-1436), DPM-1001, IONIS-PTP1BRx, KQ-791, Ertiprotafib, and JTT-551. The data presented is sourced from various preclinical and clinical studies, highlighting the therapeutic potential of these compounds in metabolic and oncologic indications.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR), PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance. Inhibition of PTP1B is a promising therapeutic strategy to enhance these signaling pathways and combat metabolic diseases like type 2 diabetes and obesity, and has also shown potential in oncology.[1][2]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR dephosphorylation pIRS p-IRS pIR->pIRS IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->JAK2 dephosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Select Animal Model (e.g., DIO mice, db/db mice) acclimatization Acclimatization Period animal_model->acclimatization diet Induce Disease Phenotype (e.g., High-Fat Diet) acclimatization->diet randomization Randomize into Treatment Groups diet->randomization inhibitor_admin Administer PTP1B Inhibitor (Vehicle Control) randomization->inhibitor_admin monitoring Monitor Body Weight, Food Intake, and General Health inhibitor_admin->monitoring metabolic_tests Metabolic Tests (OGTT, ITT, Euglycemic Clamp) monitoring->metabolic_tests blood_sampling Blood Sampling (Glucose, Insulin, Lipids, etc.) metabolic_tests->blood_sampling tissue_harvest Tissue Harvest (Liver, Adipose, Hypothalamus) blood_sampling->tissue_harvest biochemical_analysis Biochemical & Molecular Analysis (Western Blot, qPCR) tissue_harvest->biochemical_analysis

References

Trodusquemine (MSI-1436): A Comparative Analysis of Selectivity for PTP1B Over TCPTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Trodusquemine (MSI-1436) against Protein Tyrosine Phosphatase 1B (PTP1B) and its closely related homolog, T-cell Protein Tyrosine Phosphatase (TCPTP). The high degree of structural similarity between the catalytic domains of PTP1B and TCPTP presents a significant challenge in the development of selective PTP1B inhibitors. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and illustrates the key signaling pathways to aid researchers in assessing the selectivity profile of Trodusquemine.

Quantitative Assessment of Inhibitor Selectivity

The selectivity of Trodusquemine for PTP1B over TCPTP has been quantified using half-maximal inhibitory concentration (IC50) values. The data clearly demonstrates a significant preference for PTP1B.

Inhibitor Target IC50 Selectivity (Fold)
Trodusquemine (MSI-1436)PTP1B~1 µM[1][2][3][4]>200-fold vs. TCPTP[1][3][4][5]
TCPTP224 µM[1][4]

Note: A lower IC50 value indicates greater potency. The selectivity is calculated by dividing the IC50 for the off-target (TCPTP) by the IC50 for the on-target (PTP1B).

Mechanism of Action

Trodusquemine is a naturally occurring aminosterol that functions as a non-competitive, allosteric inhibitor of PTP1B.[2][6][7] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[3][7] This allosteric binding mechanism is key to its selectivity, as this region is not structurally conserved in TCPTP.[4]

Experimental Protocols

The following outlines a general methodology for determining the in vitro inhibitory activity and selectivity of compounds against PTP1B and TCPTP.

In Vitro Phosphatase Inhibition Assay

This assay measures the ability of an inhibitor to block the dephosphorylation of a substrate by PTP1B or TCPTP.

Materials:

  • Recombinant human PTP1B and TCPTP enzymes

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))[8]

  • Assay buffer (e.g., Tris-HCl, NaCl, DTT, EDTA)

  • Test inhibitor (Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

General Procedure:

  • Enzyme and Inhibitor Pre-incubation: The recombinant enzyme (PTP1B or TCPTP) is pre-incubated with varying concentrations of the test inhibitor (or vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).[9][10]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.[10][11]

  • Signal Detection: The dephosphorylation of the substrate results in a product that can be detected by a microplate reader (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP).

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

The experimental workflow for determining inhibitor selectivity is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of Trodusquemine A1 Pre-incubate enzyme (PTP1B or TCPTP) with Trodusquemine P1->A1 P2 Prepare PTP1B and TCPTP enzyme solutions P2->A1 P3 Prepare substrate solution (e.g., pNPP) A2 Initiate reaction by adding substrate P3->A2 A1->A2 A3 Incubate at controlled temperature and time A2->A3 A4 Measure product formation (e.g., absorbance) A3->A4 D1 Calculate percent inhibition for each concentration A4->D1 D2 Generate dose-response curves D1->D2 D3 Determine IC50 values for PTP1B and TCPTP D2->D3 D4 Calculate selectivity: IC50(TCPTP) / IC50(PTP1B) D3->D4

Workflow for Determining Inhibitor Selectivity.

Signaling Pathways

Understanding the distinct and overlapping roles of PTP1B and TCPTP is crucial for interpreting the consequences of selective inhibition.

PTP1B Signaling

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[12] It dephosphorylates the insulin receptor (IR) and its substrates (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade.[12] Inhibition of PTP1B is therefore a therapeutic strategy for type 2 diabetes and obesity.

PTP1B_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2

Simplified PTP1B Signaling Pathways.
TCPTP Signaling

TCPTP also plays a role in regulating insulin and leptin signaling, but it has a broader range of substrates, including STAT1, STAT3, and various receptor tyrosine kinases.[13][14] It is involved in the regulation of immune responses and cell growth.[14][15]

TCPTP_Pathway cluster_cytokine Cytokine Signaling cluster_growth_factor Growth Factor Signaling Cytokine Cytokines (e.g., IFN, IL-6) CytokineR Cytokine Receptor Cytokine->CytokineR JAKs JAK1, JAK3 CytokineR->JAKs STATS STAT1, STAT3, STAT5 JAKs->STATS Immune_Response Immune Response & Cell Proliferation STATS->Immune_Response GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR Cell_Growth Cell Growth EGFR->Cell_Growth TCPTP TCPTP TCPTP->JAKs TCPTP->STATS TCPTP->EGFR

Overview of TCPTP Signaling Pathways.

Conclusion

The available data robustly supports the high selectivity of Trodusquemine for PTP1B over TCPTP. This selectivity is primarily attributed to its allosteric mechanism of action, targeting a non-conserved region of PTP1B. For researchers investigating the therapeutic potential of PTP1B inhibition, Trodusquemine serves as a valuable tool compound with a well-defined selectivity profile, minimizing the potential for off-target effects related to TCPTP inhibition.

References

Comparative Analysis of PTP1B Inhibitor (CAS 765317-72-4) on Insulin vs. Leptin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor, identified by CAS number 765317-72-4, on the insulin (B600854) and leptin signaling pathways. PTP1B is a key negative regulator of both pathways, and its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][3] This document summarizes the mechanism of action, presents available quantitative data, details experimental protocols, and provides visualizations of the signaling cascades.

Mechanism of Action: A Tale of Two Pathways

PTP1B exerts its inhibitory effects on insulin and leptin signaling through distinct molecular mechanisms. In the insulin signaling pathway , PTP1B directly dephosphorylates the activated insulin receptor (IR) and its primary substrate, insulin receptor substrate 1 (IRS-1).[4][5][6] This dephosphorylation attenuates the downstream signaling cascade, leading to reduced glucose uptake and utilization.

In the leptin signaling pathway , PTP1B targets Janus kinase 2 (JAK2), a tyrosine kinase associated with the leptin receptor.[7][8][9] By dephosphorylating JAK2, PTP1B dampens the signal transduction cascade that involves the Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of leptin's effects on appetite and energy expenditure.

The PTP1B inhibitor with CAS number 765317-72-4 is a cell-permeable, allosteric inhibitor.[10] It binds to a site distinct from the active site of the enzyme, inducing a conformational change that inhibits its catalytic activity.[10] This non-competitive inhibition enhances both insulin and leptin signaling by preventing the dephosphorylation of their key signaling components.

Quantitative Data Summary

The following table summarizes the available quantitative data for the PTP1B inhibitor (CAS 765317-72-4).

ParameterValueCell/SystemReference
IC₅₀ (PTP1B, 403 residue form) 4 µMEnzyme Assay[10]
IC₅₀ (PTP1B, 298 residue form) 8 µMEnzyme Assay[10][11]
Effect on Insulin Receptor (IR) Phosphorylation Stimulated in CHO cells overexpressing human IRCellular Assay[11]
Effect on IRS-1 and Akt Phosphorylation Induced phosphorylation downstream of the insulin receptorCellular Assay[11]

Note: Specific quantitative data comparing the dose-dependent effects on insulin versus leptin signaling for this particular inhibitor is limited in the currently available literature. The provided data primarily focuses on its characterization and impact on the insulin pathway.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the points of intervention of the PTP1B inhibitor in both the insulin and leptin signaling pathways.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B IR->PTP1B dephosphorylates PI3K PI3K IRS1->PI3K activates IRS1->PTP1B dephosphorylates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Inhibitor PTP1B Inhibitor (CAS 765317-72-4) Inhibitor->PTP1B inhibits

Figure 1: Insulin Signaling Pathway and PTP1B Inhibition.

Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) PTP1B PTP1B JAK2->PTP1B dephosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates Inhibitor PTP1B Inhibitor (CAS 765317-72-4) Inhibitor->PTP1B inhibits

Figure 2: Leptin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

This section details the general methodologies for key experiments used to assess the impact of PTP1B inhibitors on insulin and leptin signaling.

PTP1B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of the compound against PTP1B.

  • Enzyme and Substrate: Recombinant human PTP1B (full-length or truncated forms) is used. A common substrate is para-nitrophenyl (B135317) phosphate (B84403) (pNPP), which produces a chromogenic product upon dephosphorylation.

  • Assay Buffer: A suitable buffer (e.g., HEPES, pH 7.2) containing NaCl, DTT, and EDTA is prepared.

  • Inhibitor Preparation: The PTP1B inhibitor (CAS 765317-72-4) is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • PTP1B enzyme is pre-incubated with the inhibitor at different concentrations for a specified time (e.g., 30 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the pNPP substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To qualitatively or semi-quantitatively measure the effect of the PTP1B inhibitor on the phosphorylation status of key proteins in the insulin and leptin signaling pathways in cultured cells.

  • Cell Culture and Treatment:

    • Cells responsive to insulin (e.g., CHO cells overexpressing the human insulin receptor, HepG2 hepatocytes) or leptin (e.g., hypothalamic neuronal cells) are cultured to a suitable confluency.

    • Cells are serum-starved to reduce basal phosphorylation levels.

    • Cells are pre-treated with the PTP1B inhibitor (CAS 765317-72-4) at various concentrations for a specific duration (e.g., 1 hour).

    • Cells are then stimulated with insulin or leptin for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IR, anti-phospho-JAK2, anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Culture & Treatment (Inhibitor +/- Ligand) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Electrotransfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

References

Navigating the Landscape of PTP1B Inhibition: A Comparative Guide to Preclinical and Clinical Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is a critical frontier in the development of novel therapeutics for metabolic diseases and oncology. While the reproducibility of experimental results for specific novel compounds like Ptp1B-IN-17 across different laboratories remains to be publicly documented, a comparative analysis of well-characterized PTP1B inhibitors provides a valuable framework for evaluating new chemical entities.

This guide offers an objective comparison of the performance of several prominent PTP1B inhibitors, supported by experimental data from published studies. It details the methodologies of key experiments and visualizes the complex signaling pathways and experimental workflows to aid in the comprehensive assessment of PTP1B-targeted therapies.

Performance Comparison of PTP1B Inhibitors

The efficacy of a PTP1B inhibitor is determined by several key parameters, including its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and performance in cell-based and in vivo models. The following table summarizes the quantitative data for a selection of notable PTP1B inhibitors.

InhibitorChemical ClassPTP1B IC50 (nM)Selectivity over TCPTPMechanism of InhibitionKey In Vivo EffectsReference
Trodusquemine (MSI-1436) Aminosterol~1,000~224-foldAllosteric, Non-competitiveReduces body weight and improves glucose tolerance in mice.[1]
Ertiprotafib Thiazolidinedione derivative~200-500ModerateNon-competitiveLowered blood glucose in diabetic animal models. (Discontinued)[2]
JTT-551 Carboxylic acid derivative~100-300HighMixedImproved insulin (B600854) sensitivity in clinical trials. (Discontinued)[2]
Compound 1a (BBRC, 2020) Novel heterocyclic compound4,460Not ReportedNot ReportedNot Reported[3]
Analog 33 (J Med Chem, 2023) Lipidated BimBH3 peptide19.1>523-foldNot ReportedOnce-weekly therapeutic potential for type 2 diabetes in mice.[4][5]
Salvianolic acid B Polyphenolic compound23,350Not ReportedNon-competitiveNot Reported[6]

Deciphering the PTP1B Signaling Cascade

PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers. The following diagram illustrates the central role of PTP1B in these pathways.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Standardized Experimental Protocols for Reproducible Results

The reproducibility of findings heavily relies on the standardization of experimental protocols. Below are detailed methodologies for key assays used to characterize PTP1B inhibitors.

PTP1B Enzymatic Assay (Colorimetric)

This assay quantifies the enzymatic activity of PTP1B by measuring the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), that can be measured spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT.[7]

  • Substrate: p-nitrophenyl phosphate (pNPP) solution (4 mM).[7]

  • Test compounds (PTP1B inhibitors) dissolved in DMSO.

  • Positive control (e.g., Sodium Orthovanadate).[7]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add 10 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.[7]

  • Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well.[7]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP substrate solution to each well.[7]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Measure the absorbance at 405 nm using a microplate reader.[7]

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for PTP1B Inhibition

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. A common method involves treating cells that overexpress the insulin receptor with insulin and the PTP1B inhibitor, followed by measuring the phosphorylation status of key downstream signaling proteins.

Materials:

  • Hepatoma cell line (e.g., HepG2) or other suitable cells.

  • Cell culture medium and supplements.

  • Insulin solution.

  • Test compounds (PTP1B inhibitors).

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt).

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the PTP1B inhibitor for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration in the lysates.

  • Perform Western blot analysis to detect the phosphorylation levels of IR, Akt, and other relevant signaling proteins.

  • Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated signaling.

In Vivo Efficacy Studies in Diabetic Mouse Models

Animal models are essential for assessing the therapeutic potential of PTP1B inhibitors. Diet-induced obese (DIO) mice or genetically diabetic mice (e.g., db/db mice) are commonly used.

Materials:

  • Diabetic mouse model (e.g., DIO C57BL/6 mice).

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Glucometer and glucose test strips.

  • Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

Procedure:

  • Acclimatize the animals and divide them into treatment and control groups.

  • Administer the test compound or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly.

  • Measure fasting blood glucose levels weekly.

  • Perform OGTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • At the end of the study, collect tissues (e.g., liver, adipose, muscle) for further analysis (e.g., Western blotting, gene expression).

A General Workflow for PTP1B Inhibitor Evaluation

The discovery and development of a PTP1B inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

PTP1B_Inhibitor_Workflow Start Start HTS High-Throughput Screening (HTS) or Virtual Screening Start->HTS Hit_ID Hit Identification HTS->Hit_ID Enzymatic_Assay Enzymatic Assays (IC50, Ki) Hit_ID->Enzymatic_Assay Lead_Gen Lead Generation (SAR Studies) Cell_Assay Cell-Based Assays (Signaling, Glucose Uptake) Lead_Gen->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. other PTPs) Lead_Gen->Selectivity_Assay Lead_Opt Lead Optimization (ADME/Tox) In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End End Preclinical->End Enzymatic_Assay->Lead_Gen Cell_Assay->Lead_Opt Selectivity_Assay->Lead_Opt

Caption: A typical workflow for PTP1B inhibitor discovery.

By adhering to standardized protocols and systematically evaluating key performance indicators, the scientific community can work towards developing reproducible and effective PTP1B inhibitors for the benefit of patients worldwide.

References

A Head-to-Head Battle: Ptp1B-IN-17 Emerges as a Potent and Selective Alternative to First-Generation PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a new contender, Ptp1B-IN-17 (also known as CPT-157633), demonstrates significant advancements in potency and selectivity over its first-generation predecessors. This guide provides a comprehensive comparison, supported by experimental data, to inform strategic decisions in metabolic and oncological research.

PTP1B is a well-established negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. However, the development of effective PTP1B inhibitors has been hampered by challenges in achieving selectivity against other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP). This lack of selectivity has been a major factor in the discontinuation of several first-generation inhibitors in clinical trials.

Performance Snapshot: this compound vs. First-Generation Inhibitors

This compound distinguishes itself from first-generation inhibitors like Ertiprotafib, Trodusquemine, and JTT-551 through its superior inhibitory constant and competitive mechanism of action. The following tables summarize the key performance metrics based on available experimental data.

Inhibitor Reported IC50/Ki Value Mechanism of Action Selectivity over TCPTP Status
This compound (CPT-157633) Ki = 40-45 nM[1][2]Competitive[1][2]High (minimal inhibition of other PTPs at 100 nM)[2]Research Compound
Ertiprotafib IC50 = 1.6 to 29 µM (depending on assay conditions)Non-competitive (multiple mechanisms)LowDiscontinued in Phase II trials
Trodusquemine (MSI-1436) IC50 = 1 µMAllosteric, Non-competitive~224-fold (IC50 for TCPTP = 224 µM)Investigated for various indications
JTT-551 Ki = 0.22 µMMixed-type~42-fold (Ki for TCPTP = 9.3 µM)Investigated in preclinical studies

In Vivo Efficacy: A Glimpse into Therapeutic Potential

Preclinical studies in animal models offer valuable insights into the therapeutic potential of these inhibitors.

Inhibitor Animal Model Key In Vivo Findings
This compound (CPT-157633) Mecp2-/y mouse model of Rett syndromeImproved glucose homeostasis and survival at a dose of 5 mg/kg[1][3].
Ertiprotafib Rodent models of insulin resistanceLowered fasting blood glucose and insulin levels; improved glycemic control[4].
Trodusquemine (MSI-1436) Diet-induced obese miceReduced body weight and improved glucose and lipid metabolism.
JTT-551 ob/ob and db/db mice, Diet-induced obese miceEnhanced insulin receptor phosphorylation in the liver, reduced blood glucose levels, and showed anti-obesity effects[2][5].

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental evaluation of these inhibitors, it is crucial to visualize the relevant signaling pathways and the typical workflow of an inhibition assay.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Regulates PTP1B_Inhibitor This compound (or other inhibitors) PTP1B_Inhibitor->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow A Prepare Assay Buffer and Reagents B Add PTP1B Enzyme to Microplate Wells A->B C Add this compound or Control Inhibitor B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate (e.g., pNPP) D->E F Incubate at Controlled Temperature E->F G Stop Reaction F->G H Measure Product Formation (e.g., Absorbance at 405 nm) G->H I Calculate % Inhibition and IC50/Ki H->I

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ptp1B-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-17. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was not located in public databases. The following disposal procedures are based on general best practices for handling chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the SDS for the specific PTP1B inhibitor you are using, which may be supplied by the manufacturer under a different name.

General Chemical Properties of PTP1B Inhibitors

The following table summarizes typical quantitative data for small molecule PTP1B inhibitors. This data is provided for illustrative purposes and may not represent the exact properties of this compound.

PropertyExample Value (for similar PTP1B Inhibitors)Notes
Molecular Weight ~741.45 g/mol (for CAS 765317-72-4)Varies significantly between different inhibitor compounds.
Form Solid, often a white or off-white powder.
Solubility Soluble in DMSO (e.g., 100 mg/mL), and to a lesser extent in ethanol (B145695) (e.g., 5 mg/mL).[1]Check the manufacturer's data sheet for the specific inhibitor.
Storage Temperature Typically -20°C.[1]Should be stored protected from light.
IC₅₀ 50 nM (for PTP1B-IN-2); 4 µM (for CAS 765317-72-4).[1][2]The half-maximal inhibitory concentration is a measure of potency and varies widely.
Stability Stable for months at –80°C when stored correctly. Avoid repeated freeze-thaw cycles.[3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like any other laboratory chemical, must be handled as hazardous waste unless explicitly determined otherwise by an EHS professional. Improper disposal can lead to environmental contamination and significant legal penalties.[4][5]

Waste Identification and Segregation
  • Hazardous Waste Determination: Treat all unused this compound, contaminated materials, and solutions containing the inhibitor as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS department. Keep it separate from:

    • Acids and bases.

    • Oxidizers.

    • Aqueous and non-aqueous waste (unless it is in a solvent solution).

    • Biohazardous waste.

    • Regular trash or sewer systems. Disposal down the drain is strictly prohibited.[4][5]

Containerization and Labeling
  • Primary Container: Collect waste in a container that is chemically compatible with the substance and any solvents used (e.g., a high-density polyethylene (B3416737) bottle for DMSO solutions). The container must be in good condition with a secure, leak-proof screw cap.[6]

  • Labeling: This is a critical step for safety and compliance. Each waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other chemical constituents in the waste (e.g., Dimethyl Sulfoxide, Methanol).

    • The approximate concentration or percentage of each component.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).

Storage and Accumulation
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from spreading.

  • Storage Conditions: Keep the container closed at all times, except when adding waste.[6] Store in a well-ventilated area, away from heat sources or incompatible chemicals.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[5]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically six to twelve months, depending on regulations), contact your institution's EHS department to schedule a waste pickup.[4][5][7]

  • Documentation: Complete any required waste pickup forms or online requests accurately, providing all necessary information about the waste composition.

Mandatory Visualization

PTP1B's Role in Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates the downstream signals that lead to glucose uptake.[4][6][8] this compound, as an inhibitor, is designed to block this action, thereby enhancing insulin sensitivity.

PTP1B_Insulin_Signaling cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR PTP1B_IN_17 This compound PTP1B PTP1B PTP1B_IN_17->PTP1B PTP1B->pIR dephosphorylates pIRS1 Phosphorylated IRS-1 PTP1B->pIRS1 dephosphorylates IRS1 IRS-1 pIR->IRS1 phosphorylates IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

References

Essential Safety and Logistical Information for Handling Ptp1B-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Ptp1B-IN-17 is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in these critical cellular processes makes it a significant target for therapeutic research, particularly in the context of type 2 diabetes and obesity.[1][4] Given its potent biological activity, this compound should be handled with a high degree of care to prevent exposure.

Health and Safety Information

While specific toxicological data for this compound is not available, it is prudent to treat it as a hazardous compound. Potential routes of exposure include inhalation of the solid powder, ingestion, and contact with skin or eyes. Similar bioactive small molecules can be irritants to mucous membranes and the upper respiratory tract.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[5] Based on established guidelines for handling hazardous drugs and potent compounds, the following PPE is recommended.[5][6][7]

PPE CategorySpecific Recommendations
Gloves Two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard should be worn.[5][7] Gloves should be changed frequently, and immediately if they become contaminated, torn, or punctured.
Gown A disposable, impermeable gown that closes in the back should be worn to protect from splashes. Cuffs should be elastic or knit to ensure a snug fit around the inner glove.
Eye Protection Chemical splash goggles or a full-face shield should be worn to protect the eyes from dust particles and liquid splashes.
Respiratory Protection When handling the solid form of the compound outside of a containment primary engineering control (C-PEC), a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.

Operational Plan: Safe Handling and Storage

Handling:

  • All manipulations involving the solid form of this compound, such as weighing and preparing stock solutions, should be performed in a designated area within a C-PEC, like a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood).[5]

  • Use dedicated equipment (e.g., spatulas, weighing boats, and tubes) for handling the compound to avoid cross-contamination.

  • A spill kit appropriate for handling cytotoxic or hazardous drugs should be readily accessible in the designated handling area.[5]

Storage:

  • This compound should be stored at -20°C for long-term stability.[8]

  • Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[8]

  • The compound should be protected from light.

ParameterRecommendation
Storage Temperature (Solid) -20°C[8]
Storage Temperature (Stock Solution) -80°C (2 years) or -20°C (1 year)[8]
Shipping Condition Shipped on wet ice.
Solubility Soluble in DMSO (e.g., 100 mg/mL) and to a lesser extent in ethanol (B145695) (e.g., 5 mg/mL).

Disposal Plan

All disposable materials that have come into contact with this compound, including PPE, weighing paper, and pipette tips, should be considered trace chemical waste. These materials should be disposed of in clearly labeled hazardous waste containers in accordance with institutional and local regulations for chemical waste disposal.[5]

Experimental Protocols

PTP1B Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound involves a colorimetric assay using a substrate that produces a detectable signal upon dephosphorylation by PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA)[1]

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)[1]

  • Test Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution (e.g., 1 M NaOH)[1]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the this compound inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to the assay buffer containing the various concentrations of the inhibitor.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]

  • Terminate the reaction by adding the stop solution to each well.[1]

  • Measure the absorbance of each well at 405 nm to quantify the amount of p-nitrophenol produced.[1]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the PTP1B enzyme activity.

Visualizations

PTP1B Signaling Pathway and Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2][3] Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway, thereby inhibiting its downstream effects.[3] Inhibitors of PTP1B, such as this compound, block this dephosphorylation, leading to enhanced signaling.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR IR->pIR Autophosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylates IRS IRS Downstream_Insulin Downstream Signaling (e.g., Glucose Uptake) pIRS->Downstream_Insulin Activates Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds pJAK2 Phosphorylated JAK2 LeptinR->pJAK2 Activates JAK2 JAK2 JAK2 pSTAT3 Phosphorylated STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Downstream_Leptin Gene Transcription (e.g., Satiety) pSTAT3->Downstream_Leptin Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling; this compound inhibits PTP1B.

Experimental Workflow for Safe Handling of this compound

The following workflow outlines the key steps for safely handling this compound, from preparation to disposal, emphasizing the use of appropriate personal protective equipment and engineering controls.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE (Double Gloves, Gown, Goggles) B Work within a Certified Fume Hood or BSC A->B C Weigh Solid this compound using dedicated equipment B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Aliquot Stock Solution for storage D->E F Clean all surfaces and equipment E->F After Experiment G Dispose of all contaminated materials in hazardous waste F->G H Doff PPE correctly and dispose of it G->H I Wash hands thoroughly H->I

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.